(1-Methylpentyl)succinyl-CoA
Description
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Properties
Molecular Formula |
C31H51N7O19P3S- |
|---|---|
Molecular Weight |
950.8 g/mol |
IUPAC Name |
3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-methyloctanoate |
InChI |
InChI=1S/C31H52N7O19P3S/c1-5-6-7-17(2)18(12-21(40)41)30(45)61-11-10-33-20(39)8-9-34-28(44)25(43)31(3,4)14-54-60(51,52)57-59(49,50)53-13-19-24(56-58(46,47)48)23(42)29(55-19)38-16-37-22-26(32)35-15-36-27(22)38/h15-19,23-25,29,42-43H,5-14H2,1-4H3,(H,33,39)(H,34,44)(H,40,41)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/p-1 |
InChI Key |
AECQHHHVBRRYNS-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Significance of (1-Methylpentyl)succinyl-CoA: A Hypothetical Exploration
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylpentyl)succinyl-CoA is not a recognized metabolite within established canonical metabolic pathways. Scientific literature to date does not contain direct evidence of its endogenous formation or specific enzymatic interactions. This technical guide, therefore, presents a hypothetical exploration of its potential metabolic significance. By drawing parallels with known biochemical principles of branched-chain fatty acid and xenobiotic metabolism, we propose a putative role for this compound as a metabolic intermediate. This document outlines a theoretical framework for its formation, subsequent processing, and the experimental methodologies that would be required for its identification and characterization. All data and pathways presented herein are illustrative and intended to serve as a conceptual foundation for future research into novel metabolic intermediates.
Introduction: The Landscape of Acyl-CoA Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic processes, including the β-oxidation of fatty acids, the Krebs cycle, and the biosynthesis of complex lipids and secondary metabolites. The specificity of the acyl group dictates the metabolic fate of the acyl-CoA molecule. While short-chain and long-chain linear acyl-CoAs are well-characterized, the metabolism of branched-chain acyl-CoAs is typically associated with the breakdown of branched-chain amino acids (e.g., valine, leucine, isoleucine) or the degradation of xenobiotic compounds.
The structure of this compound, featuring a six-carbon branched alkyl group thioesterified to succinyl-CoA, suggests a potential role as an intermediate in a non-canonical metabolic pathway. This guide will explore its hypothetical origins and metabolic fate.
Hypothetical Formation of this compound
The formation of this compound would likely arise from the metabolism of a parent compound containing a 1-methylpentyl moiety. This could be a xenobiotic or a rare, endogenously produced branched-chain fatty acid. A plausible route of formation involves the carboxylation of a seven-carbon branched-chain acyl-CoA precursor.
Proposed Anaplerotic Pathway
One hypothetical pathway involves the anaplerotic carboxylation of a precursor molecule, 2-methylhexanoyl-CoA, catalyzed by a biotin-dependent carboxylase. This is analogous to the carboxylation of propionyl-CoA to methylmalonyl-CoA. The resulting carboxylated intermediate could then be rearranged to form this compound.
Caption: Hypothetical pathway for the formation of this compound.
Hypothetical Metabolic Fate of this compound
Once formed, this compound would require further enzymatic processing for either energy production or excretion. Its structure does not lend itself to direct entry into the Krebs cycle. Therefore, a likely fate is its conversion to more conventional metabolic intermediates.
Proposed Catabolic Pathway
A plausible catabolic route would involve the rearrangement of this compound to a linear acyl-CoA, which could then undergo β-oxidation. This would be analogous to the metabolism of methylmalonyl-CoA, which is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.
Caption: Hypothetical pathway for the catabolism of this compound.
Quantitative Data (Illustrative)
As no experimental data for this compound exists, the following tables present illustrative data that one might expect from targeted metabolomics experiments. These values are hypothetical and intended for conceptual understanding.
Table 1: Hypothetical Cellular Concentrations of this compound and Related Metabolites
| Metabolite | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change |
| 2-Methylhexanoyl-CoA | 5.2 ± 1.1 | 25.8 ± 4.3 | 4.96 |
| This compound | Not Detected | 8.9 ± 2.1 | - |
| Heptanoyl-CoA | 12.4 ± 2.5 | 15.1 ± 3.0 | 1.22 |
| Succinyl-CoA | 150.7 ± 22.3 | 145.9 ± 20.1 | 0.97 |
Treatment group hypothetically exposed to a xenobiotic precursor.
Table 2: Hypothetical Kinetic Parameters of a Putative this compound Mutase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) |
| This compound | 75 | 12.3 | 2.5 |
| Methylmalonyl-CoA (Control) | 25 | 45.8 | 9.2 |
Experimental Protocols
The identification and characterization of a novel metabolite such as this compound would require a combination of advanced analytical techniques.
Protocol for Targeted Metabolite Analysis using LC-MS/MS
This protocol outlines a method for the detection and quantification of this compound in biological samples.
Objective: To quantify the concentration of this compound in cell lysates.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold, containing internal standards
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
This compound analytical standard
Procedure:
-
Sample Collection:
-
Aspirate cell culture medium.
-
Wash cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol with internal standards to each plate.
-
Scrape cells and collect the lysate into a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Incubate the lysate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor ion (Q1): Calculated m/z for [M+H]+ of this compound.
-
Product ion (Q3): Characteristic fragment ion (e.g., loss of the pantetheine (B1680023) group).
-
-
Develop a standard curve using the analytical standard for absolute quantification.
-
-
Caption: Workflow for the targeted analysis of this compound by LC-MS/MS.
Protocol for In Vitro Enzyme Assay
This protocol describes a method to test the activity of a candidate mutase enzyme with this compound.
Objective: To determine the kinetic parameters of a putative mutase for the conversion of this compound.
Materials:
-
Purified candidate mutase enzyme.
-
This compound substrate.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).
-
Quenching solution (e.g., 10% trichloroacetic acid).
-
LC-MS/MS system for product quantification.
Procedure:
-
Reaction Setup:
-
Prepare a series of substrate concentrations of this compound in reaction buffer.
-
Pre-incubate the substrate solutions at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
-
Time Course:
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
Product Quantification:
-
Analyze the quenched samples by LC-MS/MS to quantify the formation of the product (e.g., Heptanoyl-CoA).
-
-
Data Analysis:
-
Plot product concentration versus time to determine the initial reaction velocity for each substrate concentration.
-
Fit the initial velocity data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion and Future Directions
The metabolic significance of this compound remains a matter of speculation. This guide has presented a hypothetical framework based on established biochemical principles. The proposed pathways for its formation and catabolism provide a starting point for further investigation. The experimental protocols detailed herein offer a roadmap for the empirical validation of these hypotheses.
Future research should focus on:
-
Untargeted metabolomics: To screen for the presence of this compound in biological systems exposed to potential precursors.
-
Enzyme discovery: To identify and characterize the enzymes responsible for its synthesis and degradation.
-
Stable isotope tracing: To elucidate its metabolic flux and connectivity to other pathways.
The exploration of novel metabolites like this compound has the potential to uncover new metabolic pathways and provide insights into the metabolic reprogramming that occurs in various physiological and pathological states.
The Enigmatic Pathway of (1-Methylpentyl)succinyl-CoA Biosynthesis in Denitrifying Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of saturated hydrocarbons by denitrifying bacteria is a critical biogeochemical process and a burgeoning field of interest for bioremediation and industrial biotechnology. A key, yet often overlooked, pathway in this process is the biosynthesis of (1-Methylpentyl)succinyl-CoA, the activated intermediate derived from n-hexane. This technical guide provides an in-depth exploration of this pathway, drawing parallels from the well-characterized anaerobic toluene (B28343) degradation pathway and collating the current understanding of n-hexane metabolism in denitrifying bacteria. This document is intended to be a comprehensive resource, detailing the core biochemical steps, presenting available quantitative data, outlining experimental methodologies, and visualizing the intricate molecular logic.
The Core Biosynthetic Pathway
The anaerobic degradation of n-hexane is initiated by a remarkable enzymatic reaction that overcomes the chemical inertness of alkanes. The biosynthesis of this compound occurs in two primary steps:
-
Fumarate Addition: The pathway is initiated by the addition of n-hexane to a molecule of fumarate. This reaction is catalyzed by (1-methylalkyl)succinate synthase (Mas) , a glycyl radical enzyme.[1] The enzyme abstracts a hydrogen atom from the subterminal carbon (C2) of n-hexane, creating a secondary alkyl radical. This radical then attacks the double bond of fumarate, forming (1-methylpentyl)succinate (B1244145) .[2] This initial activation is analogous to the action of benzylsuccinate synthase (Bss) in anaerobic toluene degradation.[3]
-
Coenzyme A Activation: The resulting (1-methylpentyl)succinate is then activated to its corresponding thioester, This compound . This activation is crucial for the subsequent steps of the degradation pathway, which are believed to proceed through a modified β-oxidation-like mechanism involving carbon skeleton rearrangement.[4][5] This reaction is catalyzed by a specific CoA-transferase , likely a succinyl-CoA:(1-methylpentyl)succinate CoA-transferase, which utilizes succinyl-CoA as the CoA donor. While this specific enzyme has not been fully characterized for the n-hexane pathway, its activity is inferred from the well-studied succinyl-CoA:(R)-benzylsuccinate CoA-transferase in toluene-degrading bacteria.[6][7]
The overall biosynthesis can be summarized as follows:
-
n-Hexane + Fumarate → (1-Methylpentyl)succinate
-
(1-Methylpentyl)succinate + Succinyl-CoA ⇌ this compound + Succinate (B1194679)
The subsequent catabolism of this compound involves a carbon-skeleton rearrangement to (2-methylhexyl)malonyl-CoA, followed by decarboxylation and rounds of β-oxidation.[4][8]
Quantitative Data
Direct quantitative data for the enzymes involved in this compound biosynthesis is limited in the current literature. However, data from the analogous and well-characterized enzymes of the anaerobic toluene degradation pathway in denitrifying bacteria, such as Thauera aromatica, provide valuable representative values.
Table 1: Kinetic Properties of Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase from Thauera aromatica
| Substrate | Apparent Km (mM) | Vmax (nmol min-1 mg-1) |
| (R,S)-Benzylsuccinate | 0.08 | 15 ± 5 |
| Succinyl-CoA | 0.11 | 15 ± 5 |
| Succinate | 0.45 | 15 ± 5 |
| Benzylsuccinyl-CoA | Not determined | 15 ± 5 |
Data is for the enzyme from Thauera aromatica and serves as a proxy for the putative succinyl-CoA:(1-methylpentyl)succinate CoA-transferase. The enzyme is fully reversible.[6][7]
Table 2: Substrate Specificity of Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase
| CoA Acceptor (Analog of Benzylsuccinate) | Relative Activity (%) | CoA Donor (Analog of Succinyl-CoA) | Relative Activity (%) |
| (R,S)-Benzylsuccinate | 100 | Succinyl-CoA | 100 |
| (R,S)-Methylsuccinate | 55 | - | - |
| (R,S)-Phenylsuccinate | 35 | - | - |
| Benzylmalonate | 45 | - | - |
| Maleate | Not a CoA acceptor | Maleoyl-CoA | Not a CoA donor |
| Methylsuccinate | Not a CoA acceptor | Methylsuccinyl-CoA | Not a CoA donor |
This data highlights the substrate specificity of a related CoA-transferase, suggesting that the enzyme for (1-methylpentyl)succinate is likely to be highly specific.[7]
Experimental Protocols
The study of anaerobic hydrocarbon degradation pathways requires specialized techniques due to the oxygen-sensitive nature of the enzymes and the volatility of the substrates.
Assay for (1-Methylalkyl)succinate Synthase (Mas) Activity
This protocol is adapted from methods used for benzylsuccinate synthase and heterologous expression systems for Mas.[9][10]
-
Preparation of Cell-Free Extract:
-
Grow denitrifying bacteria (e.g., Azoarcus sp. strain HxN1) anaerobically on a mineral medium with n-hexane as the sole carbon source and nitrate (B79036) as the electron acceptor.
-
Harvest cells in the late exponential phase by centrifugation under anaerobic conditions.
-
Resuspend the cell pellet in an anoxic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM dithiothreitol).
-
Lyse the cells by sonication or French press in an anaerobic chamber.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.
-
-
Enzyme Assay:
-
In an anaerobic glove box, prepare assay vials containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM Fumarate
-
Cell-free extract (protein concentration to be optimized)
-
-
Seal the vials with butyl rubber stoppers.
-
Introduce n-hexane into the headspace using a gas-tight syringe.
-
Initiate the reaction by incubating at the optimal growth temperature (e.g., 30°C) with shaking.
-
Stop the reaction at various time points by adding a strong acid (e.g., HCl to a final concentration of 0.5 M).
-
-
Product Analysis by GC-MS:
-
Extract the acidified reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the residue to form methyl esters using a suitable agent (e.g., BF3-methanol or diazomethane).
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (1-methylpentyl)succinate formed.
-
Assay for Succinyl-CoA:(1-Methylpentyl)succinate CoA-Transferase Activity
This protocol is based on the established assay for succinyl-CoA:(R)-benzylsuccinate CoA-transferase.[6]
-
Preparation of Substrates:
-
(1-Methylpentyl)succinate can be synthesized or obtained from cultures expressing Mas.
-
Succinyl-CoA is commercially available.
-
-
Enzyme Assay (Coupled Spectrophotometric Assay):
-
This assay measures the formation of succinate from succinyl-CoA. The succinate is then oxidized by succinate dehydrogenase, and the reduction of an artificial electron acceptor is monitored spectrophotometrically.
-
The reaction mixture should contain:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM (1-Methylpentyl)succinate
-
0.5 mM Succinyl-CoA
-
Coupling enzymes (succinate dehydrogenase) and an electron acceptor (e.g., DCPIP or a tetrazolium salt).
-
Cell-free extract or purified enzyme.
-
-
Monitor the change in absorbance at the appropriate wavelength.
-
-
Enzyme Assay (HPLC-based):
-
The forward reaction (formation of this compound) can be monitored by HPLC.
-
Incubate the enzyme with (1-methylpentyl)succinate and succinyl-CoA.
-
Stop the reaction and analyze the formation of the CoA-thioester product by reverse-phase HPLC, monitoring at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).
-
Mandatory Visualizations
Pathway and Workflow Diagrams
Caption: Biosynthesis pathway of this compound from n-hexane.
Caption: Workflow for the identification of (1-methylpentyl)succinate.
Conclusion and Future Directions
The biosynthesis of this compound is a cornerstone of anaerobic n-hexane degradation in denitrifying bacteria. While the pathway is largely inferred from studies on analogous systems, the core enzymatic steps—fumarate addition by a glycyl radical enzyme and subsequent CoA activation—are well-supported. This technical guide provides a framework for understanding and investigating this pathway.
Future research should focus on the isolation and characterization of the specific (1-methylalkyl)succinate synthase and the succinyl-CoA:(1-methylpentyl)succinate CoA-transferase from denitrifying bacteria. Elucidating their kinetic parameters, substrate specificities, and structures will not only fill critical knowledge gaps but also pave the way for their application in bioremediation strategies and the biocatalytic production of valuable chemicals. Furthermore, a deeper understanding of the regulation of this pathway could offer novel targets for enhancing the microbial degradation of hydrocarbon contaminants in anoxic environments, a key challenge in environmental science and a potential avenue for novel drug discovery programs targeting microbial metabolic pathways.
References
- 1. gcms.cz [gcms.cz]
- 2. Metabolites of the Anaerobic Degradation of n-Hexane by Denitrifying Betaproteobacterium Strain HxN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The purification and properties of Escherichia coli methylglyoxal synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Anaerobic Biodegradation Pathway of n-Alkanes in Oil Reservoirs by Detection of Signature Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 8. Frontiers | High Diversity of Anaerobic Alkane-Degrading Microbial Communities in Marine Seep Sediments Based on (1-methylalkyl)succinate Synthase Genes [frontiersin.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Engineering Escherichia coli for anaerobic alkane activation: Biosynthesis of (1-methylalkyl)succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of (1-Methylpentyl)succinyl-CoA in the Anaerobic Degradation of n-Hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic degradation of saturated hydrocarbons, such as n-hexane, is a critical biogeochemical process with significant implications for bioremediation and microbial fuel production. This technical guide provides an in-depth exploration of the pivotal role of (1-methylpentyl)succinyl-CoA in the anaerobic degradation of n-hexane, primarily focusing on the well-studied denitrifying bacterium, Azoarcus sp. strain HxN1. This document details the metabolic pathway, key enzymatic players, and the experimental methodologies used to elucidate this complex biological process. Quantitative data, where available in the literature, is summarized, and detailed conceptual workflows for key experiments are provided.
Introduction
The microbial degradation of alkanes in the absence of oxygen was long considered a thermodynamically challenging process. However, research over the past few decades has unveiled sophisticated biochemical strategies employed by anaerobic microorganisms to activate and metabolize these recalcitrant molecules. The primary mechanism for the anaerobic activation of n-alkanes is the addition of the hydrocarbon to a fumarate (B1241708) molecule, a reaction catalyzed by the glycyl radical enzyme, alkylsuccinate synthase.[1][2] This initial step is crucial as it transforms a non-reactive alkane into a functionalized molecule, priming it for further metabolism. In the case of n-hexane, this activation leads to the formation of (1-methylpentyl)succinate (B1244145).[3][4] This guide focuses on the subsequent conversion of this initial product to its coenzyme A thioester, this compound, and its central position in the downstream degradation pathway.
The Anaerobic n-Hexane Degradation Pathway
The anaerobic degradation of n-hexane is initiated by the addition of fumarate to the sub-terminal carbon (C2) of the n-hexane molecule, a reaction catalyzed by (1-methylalkyl)succinate synthase (Mas).[1][5] The resulting product, (1-methylpentyl)succinate, is then activated to its coenzyme A derivative, this compound. This intermediate is at the heart of the pathway and undergoes a series of reactions involving carbon skeleton rearrangement, decarboxylation, and β-oxidation.
Key Metabolic Steps
The degradation of this compound proceeds through the following key steps, as elucidated in studies of Azoarcus sp. strain HxN1[1][2]:
-
Activation: (1-Methylpentyl)succinate is converted to this compound.
-
Carbon Skeleton Rearrangement: this compound is isomerized to (2-methylhexyl)malonyl-CoA.[1]
-
Decarboxylation: (2-Methylhexyl)malonyl-CoA is decarboxylated to form 4-methyloctanoyl-CoA.[1]
-
β-Oxidation: 4-Methyloctanoyl-CoA enters a modified β-oxidation pathway, leading to the eventual formation of smaller CoA esters that can be funneled into central metabolism.[6][7]
Visualization of the Pathway
The following diagram illustrates the central role of this compound in the anaerobic degradation of n-hexane.
Quantitative Data
Table 1: Enzyme Kinetic Parameters for (1-Methylalkyl)succinate Synthase (Mas)
| Substrate | Parameter | Value | Organism | Reference |
| n-Hexane | Km | Not Reported | Azoarcus sp. HxN1 | |
| n-Hexane | Vmax | Not Reported | Azoarcus sp. HxN1 | |
| n-Hexane | kcat | Not Reported | Azoarcus sp. HxN1 | |
| Fumarate | Km | Not Reported | Azoarcus sp. HxN1 |
Table 2: Reported Metabolites in Anaerobic n-Hexane Degradation by Azoarcus sp. HxN1
| Metabolite | Detection Method | Quantitative Data | Reference |
| (1-Methylpentyl)succinate | GC-MS | Detected | [8][9] |
| 4-Methyloctanoic acid | GC-MS | Detected | [1] |
| 2-Methylhexanoic acid | GC-MS | Detected | [1] |
| (E)-4-Methyl-2-octenoate | GC-MS | Detected | [8][9] |
| 3-Hydroxy-4-methyloctanoate | GC-MS | Detected | [8][9] |
| 2-Methyl-3-oxohexanoyl-CoA | Inferred from pathway | Not Reported | [8][9] |
| Butanoyl-CoA | Inferred from pathway | Not Reported | [8][9] |
| Propionyl-CoA | Inferred from pathway | Not Reported | [8][9] |
Experimental Protocols
The elucidation of the anaerobic n-hexane degradation pathway has relied heavily on sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) for metabolite identification. The following sections provide detailed conceptual protocols for key experiments.
Culturing of Azoarcus sp. Strain HxN1
A detailed protocol for the anaerobic cultivation of Azoarcus sp. strain HxN1 is essential for studying n-hexane degradation.
Objective: To grow Azoarcus sp. strain HxN1 under anaerobic conditions with n-hexane as the sole carbon source.
Materials:
-
Anaerobic mineral medium
-
n-Hexane (sterile)
-
Nitrate (B79036) (as electron acceptor)
-
Resazurin (B115843) (as redox indicator)
-
Anaerobic culture tubes or vessels
-
Gassing station with N2/CO2 mixture
Protocol:
-
Prepare the anaerobic mineral medium and dispense it into culture vessels.
-
Add resazurin as a redox indicator.
-
Make the medium anoxic by boiling and/or sparging with an N2/CO2 gas mixture.
-
Seal the vessels with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed vessels containing the medium.
-
Aseptically add sterile solutions of nitrate and n-hexane to the cooled medium.
-
Inoculate the medium with a pre-culture of Azoarcus sp. strain HxN1.
-
Incubate the cultures at the optimal temperature in the dark.
Metabolite Extraction and Analysis by GC-MS
The identification and quantification of pathway intermediates are crucial for understanding the metabolic flux.
Objective: To extract and analyze metabolites from Azoarcus sp. strain HxN1 cultures grown on n-hexane.
Protocol:
-
Cell Harvesting: Centrifuge the bacterial culture to separate the cell pellet and the supernatant.
-
Extraction:
-
Cell Pellet: Extract metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Supernatant: Acidify the supernatant and extract with an organic solvent like ethyl acetate (B1210297) to recover extracellular organic acids.
-
-
Derivatization: Evaporate the solvent and derivatize the extracted metabolites to make them volatile for GC-MS analysis. A common method is methylation using diazomethane (B1218177) or silylation.[8][9]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate GC column (e.g., a non-polar or medium-polarity column) and temperature program to separate the metabolites.
-
Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards.
-
(1-Methylalkyl)succinate Synthase (Mas) Enzyme Assay
Characterizing the kinetic properties of Mas is essential for understanding the rate-limiting steps of the pathway.
Objective: To measure the activity of (1-methylalkyl)succinate synthase.
Protocol:
-
Enzyme Preparation:
-
Express the genes encoding the Mas enzyme complex (masCDEBG) in a suitable host like E. coli.
-
Prepare cell-free extracts from the recombinant host or purify the enzyme complex.
-
-
Assay Mixture: Prepare an anaerobic assay mixture containing:
-
Buffer at the optimal pH.
-
Fumarate.
-
A reducing agent (e.g., titanium(III) citrate) to maintain anaerobic conditions and activate the glycyl radical enzyme.
-
S-adenosylmethionine (SAM) and a reducing system for the activating enzyme (MasG).
-
-
Reaction Initiation: Start the reaction by adding n-hexane and the enzyme preparation.
-
Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature.
-
Reaction Termination and Analysis:
-
Stop the reaction at different time points by adding acid.
-
Extract the product, (1-methylpentyl)succinate.
-
Derivatize and quantify the product using GC-MS or HPLC.
-
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.
Conclusion
This compound is a cornerstone intermediate in the anaerobic degradation of n-hexane. Its formation through the activation of (1-methylpentyl)succinate and its subsequent metabolism through a unique pathway involving carbon skeleton rearrangement and β-oxidation highlight the remarkable adaptability of microorganisms to utilize recalcitrant hydrocarbons. While the qualitative framework of this pathway is well-understood, further research is imperative to obtain detailed quantitative data on enzyme kinetics and metabolite fluxes. Such data will be invaluable for developing predictive models for bioremediation and for engineering microbial systems for biotechnological applications. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to further unravel the intricacies of this important metabolic process.
References
- 1. n-Hexane Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Complete Genome Sequence of an Anaerobic Benzene-Degrading Bacterium, Azoarcus sp. Strain DN11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Anaerobic n-Alkane Metabolism by a Sulfate-Reducing Bacterium, Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolites of the Anaerobic Degradation of n‐Hexane by Denitrifying Betaproteobacterium Strain HxN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites of the Anaerobic Degradation of n-Hexane by Denitrifying Betaproteobacterium Strain HxN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of (1-Methylpentyl)succinyl-CoA.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpentyl)succinyl-CoA is a crucial intermediate in the anaerobic biodegradation of n-hexane, a saturated hydrocarbon. Its study provides insights into the microbial metabolism of alkanes, a process of significant environmental and biotechnological relevance. This technical guide offers an in-depth overview of the chemical structure, properties, and biological role of this compound, along with detailed experimental protocols for its analysis.
Chemical Structure and Properties
This compound is a thioester derivative of coenzyme A, characterized by a succinyl group substituted with a 1-methylpentyl moiety. This branched-chain acyl-CoA is a key metabolite in the carbon skeleton rearrangement pathway of anaerobic n-hexane degradation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C31H52N7O19P3S | PubChem[1], MedChemExpress[2] |
| Molecular Weight | 951.77 g/mol | MedChemExpress[2] |
| Monoisotopic Mass | 951.22516 Da | PubChem[1] |
| XlogP (predicted) | -3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 10 | FooDB |
| Hydrogen Bond Acceptor Count | 19 | FooDB |
| Rotatable Bond Count | 23 | FooDB |
| Polar Surface Area | 400.93 Ų | FooDB |
| pKa (Strongest Acidic) | 0.82 | FooDB, P. aeruginosa Metabolome Database |
| pKa (Strongest Basic) | 4.24 | FooDB |
| Physiological Charge | -5 | FooDB, P. aeruginosa Metabolome Database |
| Water Solubility (predicted) | 5.56 g/L | FooDB |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for this compound are not available. However, mass spectrometry data is a key tool for its identification in biological samples. The predicted collision cross section (CCS) values for various adducts can aid in its identification using ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 952.23244 | 272.9 |
| [M+Na]⁺ | 974.21438 | 275.9 |
| [M-H]⁻ | 950.21788 | 274.3 |
| [M+NH4]⁺ | 969.25898 | 273.8 |
| [M+K]⁺ | 990.18832 | 269.6 |
| Data sourced from PubChem[1] |
Biological Role and Metabolic Pathway
This compound is a key intermediate in the anaerobic degradation of n-hexane by denitrifying bacteria, such as the betaproteobacterium strain HxN1. This pathway is initiated by the addition of n-hexane to fumarate, forming (1-methylpentyl)succinate. This initial product is then activated to its coenzyme A thioester, this compound.
The metabolic fate of this compound involves a carbon skeleton rearrangement, a critical step in converting the branched-chain intermediate into a substrate suitable for β-oxidation. The proposed pathway proceeds through the following key steps:
-
Activation: (1-Methylpentyl)succinate is converted to this compound.
-
Rearrangement: this compound undergoes an intramolecular rearrangement to form (2-methylhexyl)malonyl-CoA.
-
Decarboxylation: (2-Methylhexyl)malonyl-CoA is decarboxylated to yield 4-methyloctanoyl-CoA.
-
β-Oxidation: 4-Methyloctanoyl-CoA enters the β-oxidation pathway for further degradation.
Experimental Protocols
The analysis of this compound from bacterial cultures requires specialized extraction and analytical techniques due to the low abundance and instability of acyl-CoA esters. The following is a generalized protocol adapted from established methods for the analysis of long-chain acyl-CoAs.
Sample Preparation and Extraction of Acyl-CoAs from Bacterial Culture
This protocol outlines the steps for extracting acyl-CoAs from a bacterial culture, such as the denitrifying bacterium strain HxN1, grown on n-hexane.
Materials:
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile/Isopropanol/0.1 M Potassium Phosphate buffer (pH 6.7) extraction solution
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Centrifuge capable of reaching >10,000 x g at 4°C
-
Sonicator or homogenizer
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture at 4°C to pellet the cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.
-
Quenching and Lysis: Resuspend the cell pellet in the pre-chilled extraction solution containing a known amount of internal standard. The organic solvents serve to quench metabolic activity and lyse the cells.
-
Homogenization: Further disrupt the cells using sonication or homogenization on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Dry the extract to completeness using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for HPLC analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 7).
Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is employed to purify and separate this compound from other cellular components and acyl-CoA species.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Sample Injection: Inject the reconstituted extract onto the column.
-
Gradient Elution: Employ a gradient elution to separate the acyl-CoAs. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.
-
Fraction Collection: Collect the fractions corresponding to the expected retention time of this compound for further analysis.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Chromatographic Separation: Utilize a similar C18 column and mobile phase system as in the HPLC purification step, optimized for LC-MS compatibility.
-
Mass Spectrometry Detection: Operate the mass spectrometer in either positive or negative ion mode.
-
Identification: Identify this compound based on its precursor ion mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (product ions).
-
Quantification: For quantitative analysis, use a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Conclusion
This compound is a fascinating molecule that plays a pivotal role in the anaerobic metabolism of n-alkanes. While much has been elucidated about its biological context, further research is needed to fully characterize its physicochemical properties and the kinetics of the enzymes involved in its metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this and other long-chain branched acyl-CoAs, contributing to a deeper understanding of microbial metabolic pathways and their potential applications in bioremediation and biotechnology.
References
Technical Guide: Discovery, Identification, and Characterization of (1-Methylpentyl)succinyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the hypothetical discovery and rigorous identification of a novel acyl-coenzyme A ester, (1-Methylpentyl)succinyl-CoA. While direct literature on this specific molecule is not available, this guide outlines a plausible discovery context and presents a detailed, state-of-the-art experimental workflow for its isolation, characterization, and quantification. The methodologies described are based on established and widely validated techniques for the analysis of acyl-CoA compounds, particularly short- and medium-chain acyl-CoAs and succinyl-CoA analogs. This guide is intended to serve as a blueprint for researchers encountering novel metabolites of this class, providing detailed protocols and data interpretation strategies.
Introduction and Hypothetical Discovery Context
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and amino acid catabolism.[1][2] They serve as activated forms of carboxylic acids, enabling a wide range of biochemical transformations. The discovery of novel acyl-CoA species can unveil new metabolic pathways or provide biomarkers for disease states.[1][2]
For the purpose of this guide, we hypothesize the discovery of this compound during the investigation of the metabolism of a branched-chain fatty acid, 4-methylheptanoic acid, in a bacterial system. It is postulated that this novel metabolite arises from a previously uncharacterized pathway involving the carboxylation and subsequent activation of a 4-methylheptanoic acid-derived intermediate.
Experimental Workflow for Identification
The identification of a novel acyl-CoA, such as this compound, from a complex biological matrix requires a multi-step approach involving extraction, purification, and advanced analytical techniques. The overall workflow is depicted below.
Caption: Experimental workflow for the identification and validation of this compound.
Detailed Experimental Protocols
Extraction of Acyl-CoAs from Bacterial Cells
This protocol is adapted from established methods for tissue and bacterial acyl-CoA extraction.[3]
-
Quenching: Rapidly quench metabolic activity by harvesting bacterial cells and immediately resuspending the pellet in a 1 M aqueous solution of perchloric acid, pre-chilled to -20°C.
-
Homogenization: Homogenize the cell suspension using a bead beater or sonicator while keeping the sample on ice to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. The acyl-CoAs will be in the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of buffered methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for analysis.[4]
-
HPLC-UV Analysis
Initial screening of the extract can be performed using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm, which is characteristic of the adenine (B156593) moiety of coenzyme A.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the identification and quantification of specific acyl-CoA species.[1][5][6]
-
Chromatography: Utilize a UPLC system with a C18 column for enhanced separation.
-
Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) for targeted quantification. For novel compound discovery, a precursor ion scan for the characteristic fragment of CoA (m/z 428) or a neutral loss scan for the 507 Da fragment (adenosine 3'-phosphate 5'-diphosphate) would be employed.
For this compound, the expected precursor ion and key fragment ions would be determined based on its chemical formula (C32H52N7O19P3S).
Hypothetical Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) |
| Succinyl-CoA | 8.5 | 868.1 | 428.1, 303.1 |
| This compound | 15.2 | 966.2 | 428.1, 303.1, 807.1 |
| Hexanoyl-CoA | 18.1 | 866.2 | 428.1, 303.1 |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| [M+H]+ | 966.2354 | 966.2349 | -0.52 |
| [M+2H]2+ | 483.6213 | 483.6210 | -0.62 |
Putative Metabolic Pathway
We propose that this compound is formed from the metabolism of 4-methylheptanoic acid. This pathway involves initial beta-oxidation followed by a carboxylation reaction, analogous to the metabolism of odd-chain fatty acids leading to propionyl-CoA, which is then converted to succinyl-CoA.[7][8]
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Enzymatic Reactions Involving (1-Methylpentyl)succinyl-CoA: A Technical Guide
Disclaimer: As of December 2025, a comprehensive review of scientific literature reveals no specific studies detailing the enzymatic reactions, metabolic pathways, or experimental protocols directly involving (1-Methylpentyl)succinyl-CoA. The information presented herein is based on established knowledge of the structurally related and well-characterized molecule, succinyl-CoA, and enzymes known to act on branched-chain acyl-CoA derivatives. This guide is intended to provide a foundational understanding for researchers and drug development professionals interested in the potential biochemistry of this compound.
Introduction to Succinyl-CoA and its Analogs
Succinyl-CoA is a critical intermediate in several metabolic pathways, most notably the citric acid cycle (Krebs cycle), where it is synthesized from α-ketoglutarate and converted to succinate (B1194679).[1] It also plays a role in heme synthesis and the metabolism of odd-chain fatty acids and certain amino acids.[1] this compound is a structural analog of succinyl-CoA, featuring a 1-methylpentyl group attached to the succinyl moiety. The presence of this branched alkyl chain suggests that its metabolism, if it occurs in biological systems, would likely involve enzymes with specificity for such branched structures.
Core Enzymatic Reactions of Succinyl-CoA
The primary enzymatic reaction involving succinyl-CoA is its conversion to succinate, catalyzed by succinyl-CoA synthetase (SCS) , also known as succinate thiokinase.[2] This reaction is a key substrate-level phosphorylation step in the citric acid cycle.
Reaction: Succinyl-CoA + NDP + Pi ⇌ Succinate + CoA + NTP[2] (where NDP is GDP or ADP, and NTP is GTP or ATP)
Succinyl-CoA Synthetase (SCS)
-
Function: SCS couples the cleavage of the high-energy thioester bond in succinyl-CoA to the synthesis of a nucleoside triphosphate (ATP or GTP).[2]
-
Mechanism: The reaction proceeds through a phosphorylated enzyme intermediate. A histidine residue in the active site is crucial for this process.[2][3]
-
Isoforms: Mammalian tissues express two major isoforms of SCS, one specific for ADP (A-SCS) and the other for GDP (G-SCS), which are encoded by different genes and exhibit tissue-specific expression.[2]
Potential Enzymatic Reactions of this compound: A Hypothetical Framework
Given the absence of direct evidence, we can hypothesize potential enzymatic transformations of this compound based on known enzyme families that act on structurally similar molecules.
Action of Succinyl-CoA Synthetase Analogs
It is plausible that an SCS-like enzyme with a broader substrate specificity could catalyze the conversion of this compound to (1-Methylpentyl)succinate. The bulky branched-chain would likely influence the enzyme's kinetics, potentially leading to a lower reaction rate compared to the natural substrate.
Involvement of the Ethylmalonyl-CoA Pathway Enzymes
The ethylmalonyl-CoA pathway is a metabolic route for the assimilation of acetyl-CoA in many bacteria and involves several enzymes that act on branched-chain acyl-CoA esters.[4][5][6] This pathway provides a compelling model for the potential metabolism of this compound.
Key enzymes in this pathway that could theoretically act on a this compound analog include:
-
Mutases: The pathway utilizes ethylmalonyl-CoA mutase, a vitamin B12-dependent enzyme that catalyzes a carbon skeleton rearrangement.[7] A similar mutase could potentially rearrange the carbon skeleton of this compound.
-
Dehydrogenases: Methylsuccinyl-CoA dehydrogenase oxidizes methylsuccinyl-CoA.[8] A dehydrogenase with relaxed substrate specificity might act on this compound.
Quantitative Data Summary
As no experimental data for this compound is available, the following table summarizes kinetic parameters for the well-studied enzyme, succinyl-CoA synthetase, with its natural substrate. This data can serve as a baseline for hypothetical comparisons.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| Succinyl-CoA Synthetase | Succinyl-CoA | 3 | 15 | E. coli | [9] |
| Succinyl-CoA Synthetase | Succinate | 400 | - | E. coli | [9] |
| Succinyl-CoA Synthetase | ADP | 30 | - | E. coli | [9] |
| Succinyl-CoA Synthetase | ATP | 200 | - | E. coli | [9] |
Experimental Protocols
The following are generalized protocols for assays that could be adapted to study the enzymatic activity on this compound, assuming a suitable enzyme source is identified.
Synthesis of this compound
A potential synthetic route could be adapted from methods used for other acyl-CoA esters, such as the synthesis of heptanoyl-CoA.[10] This would likely involve the synthesis of (1-Methylpentyl)succinic acid followed by its activation and coupling to Coenzyme A.
General Steps:
-
Synthesis of (1-Methylpentyl)succinic anhydride (B1165640).
-
Reaction of the anhydride with Coenzyme A in a suitable buffer system.
-
Purification of the resulting this compound by chromatography.
Succinyl-CoA Synthetase Activity Assay (Adapted)
This spectrophotometric assay measures the formation of succinyl-CoA from succinate and CoA, which is the reverse reaction of SCS. The disappearance of NADH is monitored.
Principle: The forward reaction (succinate formation) can be coupled to the oxidation of NADH through a series of enzymatic reactions. The decrease in absorbance at 340 nm is proportional to the SCS activity.
Reagents:
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
ADP or GDP
-
(1-Methylpentyl)succinate (hypothetical substrate)
-
Coenzyme A
-
ATP
-
Phosphoenolpyruvate
-
NADH
-
Pyruvate kinase/Lactate dehydrogenase (coupling enzymes)
-
Enzyme sample
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme sample.
-
Incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of succinyl-CoA in metabolism and a hypothetical pathway for this compound.
Caption: Role of Succinyl-CoA in the Citric Acid Cycle.
References
- 1. Succinyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 3. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]
- 4. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. smolecule.com [smolecule.com]
(1-Methylpentyl)succinyl-CoA: A Specific Biomarker for Anaerobic n-Hexane Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic biodegradation of hydrocarbons is a critical biogeochemical process with significant implications for bioremediation of contaminated environments and understanding carbon cycling in anoxic habitats. The activation of chemically inert alkanes, such as n-hexane, under anaerobic conditions is a remarkable microbial feat. A key metabolic pathway for this process is the addition of fumarate (B1241708) to the hydrocarbon, a reaction that initiates the breakdown of the alkane. This technical guide focuses on (1-Methylpentyl)succinyl-CoA, a central intermediate in the anaerobic degradation of n-hexane, and establishes its role as a highly specific biomarker for this microbial activity. Its unique presence in this pathway makes it an invaluable tool for monitoring and characterizing anaerobic hydrocarbon-degrading microbial communities.
Biochemical Pathway: Anaerobic Degradation of n-Hexane
The anaerobic degradation of n-hexane is initiated by the addition of fumarate to a subterminal carbon of the n-hexane molecule. This process is catalyzed by the glycyl radical enzyme, (1-methylalkyl)succinate synthase (Mas), also known as alkylsuccinate synthase (ASS). The product of this initial reaction is (1-Methylpentyl)succinate.[1][2] This intermediate is then activated to its corresponding coenzyme A (CoA) thioester, this compound, by a CoA transferase or synthetase.
The formation of this compound is a critical step that commits the activated hydrocarbon to further metabolism. The subsequent steps in the pathway involve a carbon-skeleton rearrangement of the succinyl-CoA moiety, followed by decarboxylation and conventional β-oxidation of the resulting fatty acyl-CoA. This series of reactions ultimately leads to the complete mineralization of the n-hexane molecule.[1][3]
The specificity of (1-Methylpentyl)succinate and its CoA derivative to this pathway makes them excellent biomarkers for anaerobic n-hexane degradation.[4][5]
Pathway Visualization
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data correlating the intracellular concentrations of this compound with the rates of n-hexane degradation. However, the presence of downstream metabolites has been quantified in various studies. The detection of methyl-branched fatty acids, such as 4-methyloctanoic acid and 2-methylhexanoic acid, serves as a proxy for the activity of this pathway.[1]
| Metabolite Class | Key Intermediates | Typical Concentration Range | Analytical Method | Reference |
| Alkylsuccinates | (1-Methylpentyl)succinate | Qualitative detection to low µM | GC-MS | [1][2] |
| Alkylsuccinyl-CoAs | This compound | Not yet quantified in literature | LC-MS/MS (proposed) | - |
| Methyl-branched fatty acids | 4-Methyloctanoic acid, 2-methylhexanoic acid | Qualitative to semi-quantitative | GC-MS | [1][3] |
Table 1: Summary of Key Metabolites and Analytical Approaches.
Experimental Protocols
Culturing of Anaerobic n-Hexane Degrading Microorganisms
This protocol is based on the cultivation of denitrifying bacteria known to degrade n-hexane, such as Azoarcus sp. strain HxN1.
Materials:
-
Anaerobic mineral salt medium (modified from standard recipes)
-
n-Hexane (as sole carbon source)
-
Sodium nitrate (B79036) (as electron acceptor)
-
Resazurin (B115843) (as redox indicator)
-
Anaerobic culture tubes or vessels
-
Gassing station with N₂/CO₂ mixture
Procedure:
-
Prepare the anaerobic mineral salt medium and dispense into culture vessels.
-
Add resazurin as a redox indicator.
-
Seal the vessels and make the medium anoxic by repeated cycles of vacuum and gassing with an N₂/CO₂ mixture (e.g., 80:20).
-
Autoclave the medium.
-
Aseptically add sterile, anoxic stock solutions of nitrate and the n-hexane substrate.
-
Inoculate with the anaerobic culture.
-
Incubate at the appropriate temperature in the dark.
Extraction and Quantification of this compound (Adapted LC-MS/MS Method)
This protocol is an adaptation of established methods for short-chain acyl-CoA analysis, as a specific protocol for this compound is not yet published.
Materials:
-
Anaerobic bacterial culture
-
Ice-cold quenching solution (e.g., 60% methanol (B129727) at -20°C)
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)
-
Internal standard (if available; a heavy-isotope labeled analog is ideal)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Quenching: Rapidly mix a known volume of the anaerobic culture with at least two volumes of ice-cold quenching solution to arrest metabolic activity.
-
Cell Lysis and Extraction: Centrifuge the quenched cell suspension at low temperature. Resuspend the cell pellet in the cold extraction solvent. Lyse the cells by sonication or bead beating on ice.
-
Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The precursor ion will be the molecular weight of the compound, and a characteristic product ion will result from the fragmentation of the CoA moiety.
-
Experimental Workflow Visualization
Logical Relationships in Biomarker Identification
The utility of this compound as a biomarker is based on a clear logical relationship between its presence and the specific microbial activity of anaerobic n-hexane degradation.
Conclusion
This compound is a highly specific and reliable biomarker for the anaerobic degradation of n-hexane. Its detection provides direct evidence of this metabolic pathway being active in a microbial community. While quantitative data for this specific acyl-CoA is still emerging, the established analytical frameworks for related molecules provide a clear path forward for its quantification. For researchers in bioremediation, microbial ecology, and drug development targeting microbial pathways, monitoring for this compound and its precursor, (1-Methylpentyl)succinate, offers a powerful tool to assess and understand a unique and environmentally significant microbial process. Further research should focus on developing certified reference standards and validating quantitative assays to enhance its application in field and laboratory settings.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. mdpi.com [mdpi.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. Re-analysis of omics data indicates Smithella may degrade alkanes by addition to fumarate under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Analysis of (1-Methylpentyl)succinyl-CoA in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides an in-depth exploration of the potential natural occurrence of (1-Methylpentyl)succinyl-CoA in environmental samples. While direct detection of this specific molecule has not been documented in publicly available literature, this document extrapolates from established principles of microbial metabolism of branched-chain alkanes to propose a hypothetical pathway for its formation. Furthermore, this guide details the necessary experimental protocols for the detection, quantification, and characterization of novel acyl-CoA esters from environmental matrices. This includes a comprehensive workflow from sample collection to advanced mass spectrometric analysis. The content is intended to equip researchers in environmental science, microbiology, and drug development with the foundational knowledge and practical methodologies to investigate the existence and potential roles of such novel metabolites.
Introduction
Acyl-coenzyme A (acyl-CoA) esters are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the catabolism of various organic compounds. While straight-chain acyl-CoAs are well-characterized, the diversity and roles of branched-chain acyl-CoAs, particularly in environmental contexts, remain a burgeoning field of study. This compound, a succinylated derivative of a branched C6 acyl group, represents a novel molecule of interest that could potentially arise from the microbial degradation of specific environmental contaminants or natural products.
The presence of such a molecule could serve as a biomarker for particular microbial activities or contamination events. In the realm of drug development, novel acyl-CoA esters can be precursors to or components of unique bioactive secondary metabolites. This guide, therefore, serves as a foundational resource for the investigation of this compound and other novel acyl-CoA esters in environmental samples.
Hypothetical Metabolic Pathway for this compound Formation
The formation of this compound in the environment is most plausibly linked to the microbial degradation of branched-chain alkanes. Numerous bacteria are known to metabolize these compounds. The proposed pathway for the formation of this compound is hypothesized to proceed through the following key stages:
-
Terminal or Subterminal Oxidation: The degradation of a branched alkane, such as isoheptane (2-methylhexane), would likely be initiated by a monooxygenase enzyme. This enzyme would introduce a hydroxyl group at either the terminal or subterminal position of the alkane.
-
Oxidation to a Carboxylic Acid: The resulting alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. This would yield a branched-chain carboxylic acid, such as 2-methylhexanoic acid.
-
Activation to Acyl-CoA: The branched-chain carboxylic acid is then activated to its corresponding acyl-CoA thioester, (1-methylpentyl)-CoA, by an acyl-CoA synthetase.
-
Carboxylation to Succinyl-CoA: The final step would involve a carboxylation reaction, potentially catalyzed by a biotin-dependent carboxylase, which adds a carboxyl group to the acyl-CoA, yielding this compound. This is analogous to the carboxylation of propionyl-CoA to methylmalonyl-CoA.
Hypothetical metabolic pathway for the formation of this compound.
Quantitative Data on Related Acyl-CoAs in Environmental and Biological Samples
Direct quantitative data for this compound in environmental samples is not available. However, data for other short- and branched-chain acyl-CoAs in various matrices can provide a reference for expected concentration ranges and analytical challenges.
| Acyl-CoA Species | Sample Matrix | Concentration Range | Reference Method |
| Propionyl-CoA | Rat Liver Mitochondria | 0.02 - 0.1 nmol/mg protein | HPLC-MS/MS |
| Methylmalonyl-CoA | Human Plasma | 0.1 - 0.5 µM | LC-MS/MS |
| Isobutyryl-CoA | Bacillus subtilis | 5 - 20 pmol/mg dry weight | LC-MS/MS |
| Isovaleryl-CoA | E. coli | 10 - 50 µM | HPLC-UV |
| Succinyl-CoA | Bovine Liver | 6.74 µM (LLOQ) | Reversed-phase HPLC[1] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The detection and quantification of a novel, low-abundance metabolite like this compound requires highly sensitive and specific analytical methods. The following protocols provide a comprehensive workflow.
Sample Collection and Preparation
-
Environmental Sample Collection:
-
Soil/Sediment: Collect approximately 10-50 g of sample from the desired location. Store immediately at -80°C to quench metabolic activity.
-
Water: Filter 1-5 L of water through a 0.22 µm filter to collect microbial biomass. Store the filter at -80°C.
-
-
Extraction of Acyl-CoAs:
-
Homogenize 1-5 g of soil/sediment or the filter in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered sample to a tube containing an extraction buffer (e.g., 10% trichloroacetic acid or a methanol (B129727)/water mixture).
-
Vortex vigorously and sonicate on ice to ensure cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Analytical Detection and Quantification
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge with methanol and then with an ion-pairing reagent in water (e.g., 5 mM tributylamine).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with the ion-pairing buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with a methanol/water solution.
-
Dry the eluate under a stream of nitrogen.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
Inject the sample onto a C18 reversed-phase LC column.
-
Use a gradient elution with mobile phases containing an ion-pairing reagent (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Couple the LC system to a triple quadrupole or high-resolution mass spectrometer.
-
For targeted analysis, use Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.
-
For non-targeted analysis, use data-dependent acquisition to fragment ions and identify novel acyl-CoAs.
-
Experimental workflow for the detection of this compound.
Conclusion and Future Directions
The natural occurrence of this compound in environmental samples remains a compelling hypothesis rooted in the established principles of microbial biochemistry. Its discovery would open new avenues for understanding the biodegradation of branched-chain hydrocarbons and could unveil novel enzymatic pathways. The methodologies outlined in this guide provide a robust framework for researchers to pursue the identification and quantification of this and other novel acyl-CoA esters. Future research should focus on cultivating microorganisms from environments contaminated with branched-chain alkanes and employing non-targeted metabolomics to screen for the presence of this compound. Subsequent characterization of the enzymes involved in its synthesis could have significant implications for bioremediation and biotechnology.
References
The Interplay of (1-Methylpentyl)succinyl-CoA and Other Acyl-CoA Thioesters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylpentyl)succinyl-CoA is a key intermediate in the anaerobic biodegradation of n-hexane, a saturated hydrocarbon. This technical guide provides a comprehensive overview of the biochemical relationship between this compound and other acyl-CoA thioesters. It details the metabolic pathway, the enzymes involved, and methodologies for their study. This document is intended to serve as a resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring novel metabolic pathways.
Introduction to Acyl-CoA Thioesters
Acyl-CoA thioesters are central molecules in cellular metabolism, acting as activated forms of fatty acids and other carboxylic acids. The high-energy thioester bond makes them key substrates for a variety of enzymatic reactions, including oxidation for energy production, synthesis of complex lipids, and cellular signaling. The pool of acyl-CoA thioesters within a cell is diverse, ranging from short-chain molecules like acetyl-CoA to very-long-chain fatty acyl-CoAs. The regulation of the synthesis, degradation, and interconversion of these molecules is critical for maintaining cellular homeostasis.
The Anaerobic Degradation of n-Hexane: A Unique Metabolic Pathway
In anoxic environments, certain denitrifying bacteria have evolved a unique pathway to utilize saturated hydrocarbons like n-hexane as a carbon source. This process is initiated by an unusual enzymatic reaction that circumvents the need for molecular oxygen.
Initial Activation of n-Hexane
The anaerobic degradation of n-hexane commences with the addition of the hydrocarbon to a molecule of fumarate. This reaction is catalyzed by alkylsuccinate synthase , also referred to as (1-methylalkyl)succinate synthase (Mas). This enzyme is a complex, multi-subunit glycyl radical enzyme.[1][2] The reaction results in the formation of (1-methylpentyl)succinate (B1244145).
Formation of this compound
The resulting (1-methylpentyl)succinate is then activated to its corresponding coenzyme A thioester, This compound . This activation is a crucial step that prepares the molecule for subsequent enzymatic transformations.
Downstream Metabolism and Relationship with Other Acyl-CoA Thioesters
The metabolism of this compound involves a series of reactions that ultimately lead to intermediates that can enter central metabolic pathways:
-
Carbon-Skeleton Rearrangement: this compound undergoes an intramolecular rearrangement to form (2-methylhexyl)malonyl-CoA . This isomerization is a key step in the pathway.
-
Decarboxylation: (2-methylhexyl)malonyl-CoA is then decarboxylated to yield 4-methyloctanoyl-CoA .
-
β-Oxidation: 4-methyloctanoyl-CoA is subsequently degraded via the β-oxidation pathway. Each round of β-oxidation shortens the acyl-chain by two carbons, producing acetyl-CoA and a shorter acyl-CoA thioester. The acetyl-CoA can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.
This pathway highlights a direct link between the degradation of a saturated hydrocarbon and the central metabolic pool of acetyl-CoA.
Quantitative Data
Quantitative data on the kinetics of the enzymes and the cellular concentrations of the intermediates in the anaerobic n-hexane degradation pathway are limited in the current scientific literature. The following table summarizes the available information and provides estimated ranges for intracellular acyl-CoA concentrations based on data from other bacteria.
| Parameter | Value | Organism/Conditions | Reference |
| Enzyme Kinetics (Alkylsuccinate Synthase) | |||
| Km (n-hexane) | Not available | ||
| Vmax | Not available | ||
| Intracellular Acyl-CoA Concentrations | |||
| This compound | Not determined | Denitrifying bacteria | |
| Acetyl-CoA | 20-600 µM | Escherichia coli (aerobic, glucose) | [3][4] |
| Malonyl-CoA | 4-90 µM | Escherichia coli (aerobic, glucose) | [3][4] |
| Total Acyl-CoA | Varies (dependent on growth phase and carbon source) | Escherichia coli | [3] |
Experimental Protocols
The study of the anaerobic n-hexane degradation pathway requires specialized techniques. The following sections provide detailed methodologies for key experiments.
Synthesis of this compound
A general method for the synthesis of acyl-CoA esters can be adapted for this compound. This typically involves a two-step chemical synthesis:
-
Synthesis of an activated ester of (1-methylpentyl)succinic acid: (1-methylpentyl)succinic acid is reacted with a suitable activating group, such as N-hydroxysuccinimide (NHS) or conversion to a thiophenyl ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
-
Thioester exchange with Coenzyme A: The activated ester of (1-methylpentyl)succinic acid is then reacted with the free thiol group of Coenzyme A (CoASH) in an aqueous buffer at a slightly alkaline pH (7.5-8.0).
The final product, this compound, can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Alkylsuccinate Synthase Activity Assay
The activity of alkylsuccinate synthase can be measured by monitoring the consumption of substrates or the formation of the product, (1-methylpentyl)succinate.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reaction Mixture: Prepare an anaerobic reaction mixture containing cell-free extract from the denitrifying bacterium, fumarate, and a source of reducing power (e.g., titanium(III) citrate).
-
Initiation: Start the reaction by adding n-hexane.
-
Incubation: Incubate the reaction mixture under strict anaerobic conditions at the optimal temperature for the organism.
-
Quenching and Extraction: Stop the reaction by adding acid and an internal standard. Extract the organic acids with an appropriate solvent (e.g., ethyl acetate).
-
Derivatization: Derivatize the extracted acids to make them volatile for GC analysis (e.g., by methylation or silylation).
-
Analysis: Analyze the derivatized sample by GC-MS. Quantify the (1-methylpentyl)succinate peak by comparing its area to that of the internal standard.
LC-MS/MS Analysis of Acyl-CoA Thioesters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA thioesters.[5][6][7]
Sample Preparation:
-
Cell Quenching and Lysis: Rapidly quench metabolic activity by adding cold solvent (e.g., methanol/water) to the bacterial culture. Lyse the cells using methods such as sonication or bead beating.
-
Extraction: Extract the acyl-CoA thioesters from the cell lysate using a suitable solvent system, often a mixture of acetonitrile (B52724), methanol, and water.
-
Centrifugation and Filtration: Centrifuge the extract to pellet cell debris and filter the supernatant to remove any remaining particulates.
LC-MS/MS Parameters:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution program. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA thioesters. The precursor ion will be the [M+H]+ of the acyl-CoA, and a common product ion for all CoA thioesters is the fragment corresponding to the phosphopantetheine moiety (m/z 428.1). The specific precursor-to-product ion transitions for this compound and its downstream metabolites would need to be determined experimentally.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Anaerobic n-Hexane Degradation
Caption: Anaerobic degradation pathway of n-hexane to acetyl-CoA.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for synthesis, enzyme assay, and quantification.
Conclusion
The study of this compound and its role in the anaerobic degradation of n-hexane provides valuable insights into the metabolic versatility of microorganisms. This pathway represents a fascinating example of how life can thrive in the absence of oxygen by employing novel enzymatic strategies. While significant progress has been made in elucidating the steps of this pathway, further research is needed to fully characterize the enzymes involved, their kinetics, and the regulation of this metabolic route. The methodologies outlined in this guide provide a framework for future investigations that will undoubtedly deepen our understanding of this unique corner of microbial metabolism and may open new avenues for bioremediation and biocatalysis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 5. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Synthesis of (1-Methylpentyl)succinyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methylpentyl)succinyl-CoA is a branched-chain acyl-coenzyme A derivative of significant interest in the study of anaerobic hydrocarbon metabolism and as a potential intermediate in novel metabolic pathways. Its unique structure, featuring a secondary alkyl group attached to a succinyl moiety, presents specific challenges and opportunities for its synthesis. This technical guide provides an in-depth overview of theoretical synthesis pathways for this compound, encompassing both biosynthetic and chemical approaches. Detailed methodologies for key experimental steps are provided, along with a comparative summary of quantitative data for analogous syntheses. Visual diagrams of the proposed pathways are included to facilitate a clear understanding of the synthetic logic.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex natural products.[1][2] Branched-chain acyl-CoAs, in particular, play crucial roles in the biosynthesis of branched-chain fatty acids and as intermediates in the degradation of branched-chain amino acids.[3][4] this compound is a specific branched-chain dicarboxylyl-CoA that has been identified as a key intermediate in the anaerobic biodegradation of n-hexane.[5][6] The synthesis of this molecule is essential for its further study, including its role in metabolic pathways, its interaction with enzymes, and its potential as a building block in synthetic biology. This guide outlines plausible theoretical pathways for the synthesis of this compound, providing a foundation for its laboratory preparation.
Biosynthetic Pathway: The Anaerobic n-Hexane Degradation Route
The most direct theoretical biosynthetic pathway for this compound is derived from the anaerobic metabolism of n-hexane by certain denitrifying bacteria.[5][6] This pathway involves the activation of the chemically inert n-hexane molecule via a radical-based addition to fumarate (B1241708).
The key steps in this pathway are:
-
Fumarate Addition: The synthesis is initiated by the addition of n-hexane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase (also known as (1-methylalkyl)succinate synthase).[1][7][8] This enzyme, belonging to the glycyl radical enzyme family, generates a (1-methylpentyl)succinate (B1244145) intermediate.[7]
-
CoA Ligation: The resulting (1-methylpentyl)succinate is then activated to its corresponding coenzyme A thioester, this compound. This activation is presumed to be catalyzed by a succinyl-CoA synthetase or a related acyl-CoA ligase with specificity for this branched-chain dicarboxylic acid.[5][9]
This biosynthetic route is significant as it confirms the natural occurrence of this compound and suggests that the required enzymatic machinery exists in nature.
Figure 1. Biosynthetic pathway of this compound from n-hexane.
Chemo-Enzymatic and Chemical Synthesis Pathways
A more practical approach for laboratory-scale synthesis involves a combination of chemical synthesis to produce the precursor acid, (1-methylpentyl)succinic acid, followed by either enzymatic or chemical ligation to Coenzyme A.
Synthesis of the Precursor: (1-Methylpentyl)succinic Acid
A plausible chemical synthesis for 2-(1-methylalkyl)succinic acids has been described in the patent literature. This multi-step process provides a roadmap for obtaining the necessary precursor.[10]
The general steps are as follows:
-
Condensation: Ethyl bromoacetate (B1195939) and diethyl malonate undergo a condensation reaction to form triethyl 1,1,2-ethanetricarboxylate.
-
Alkylation: The triethyl 1,1,2-ethanetricarboxylate is then condensed with a 2-bromoalkane (in this case, 2-bromohexane) to introduce the 1-methylpentyl group, yielding the corresponding 3-methylalkane-1,1,2-tricarboxy triethyl ester.
-
Decarboxylation: The resulting triester is heated with lithium chloride in aqueous solution to induce decarboxylation, affording diethyl 2-(1-methylpentyl)succinate.
-
Hydrolysis: Finally, the diethyl ester is hydrolyzed in a strong alkaline solution, followed by acidification, to yield the target (1-methylpentyl)succinic acid.[10]
An alternative approach for a similar compound involves a Stobbe condensation of a ketone with a succinic ester, followed by reduction and hydrolysis.[11]
Ligation to Coenzyme A
Once (1-Methylpentyl)succinic acid is obtained, it can be converted to its CoA thioester via two primary methods:
3.2.1. Enzymatic Ligation
This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond. Several acyl-CoA synthetases exhibit broad substrate specificity and may accept (1-methylpentyl)succinic acid. For instance, some acyl-CoA synthetases are known to activate dicarboxylic acids.[12][13] The general reaction is as follows:
(1-Methylpentyl)succinic acid + CoA + ATP → this compound + AMP + PPi
This reaction is typically carried out in an aqueous buffer at a physiological pH, and the enzyme can be a purified recombinant protein or a crude cell extract.
3.2.2. Chemical Ligation
Direct chemical synthesis of the thioester bond is a viable alternative. This typically involves the activation of one of the carboxylic acid groups of (1-methylpentyl)succinic acid, followed by reaction with the thiol group of Coenzyme A. Common methods include:
-
Carbodiimide Coupling: Using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).[14]
-
Mixed Anhydride Method: Activation of the carboxylic acid with a chloroformate, such as ethyl chloroformate, to form a mixed anhydride, which then reacts with CoA.
-
Acyl Imidazole (B134444) Method: Formation of an acyl imidazole intermediate using N,N'-carbonyldiimidazole, which is subsequently reacted with CoA.[15]
Figure 2. Chemo-enzymatic synthesis workflow for this compound.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. These should be optimized for the specific reagents and equipment available.
General Protocol for Chemical Synthesis of Acyl-CoA using DCC
-
Activation of Carboxylic Acid: Dissolve (1-Methylpentyl)succinic acid (1 equivalent) and HOBt (1.2 equivalents) in an appropriate organic solvent (e.g., a mixture of THF and water). Cool the solution in an ice bath. Add DCC (1.2 equivalents) dissolved in a minimal amount of the same solvent. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Ligation with Coenzyme A: In a separate flask, dissolve Coenzyme A (1 equivalent) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 7.5-8.0). Add the activated carboxylic acid solution dropwise to the Coenzyme A solution while stirring vigorously at 4°C.
-
Reaction Monitoring and Quenching: Monitor the reaction by HPLC. Once the reaction is complete (typically 2-16 hours), quench any remaining activated acid by adding a small amount of a primary amine or by adjusting the pH.
-
Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (HPLC).
General Protocol for Purification and Analysis by HPLC
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoA compounds.[16][17][18]
-
Mobile Phase: A gradient elution is commonly employed.
-
Solvent A: An aqueous buffer, such as 75 mM potassium phosphate (B84403) (KH2PO4), pH 4.9.[16]
-
Solvent B: Acetonitrile, sometimes with the addition of acetic acid.[16][18]
-
-
Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic acyl-CoA.
-
Detection: The elution of acyl-CoA compounds is monitored by UV absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[16]
-
Quantification: Quantification can be achieved by comparing the peak area of the product to a standard curve of a known acyl-CoA or by using an internal standard.
Quantitative Data Summary
| Synthesis Step | Analogous Compound | Method | Reported Yield | Reference |
| Chemical Synthesis of Precursor Acid | 2-(1-Methyloctyl)succinic acid | Multi-step chemical synthesis | 48% (overall) | [10] |
| Enzymatic Ligation | Succinyl-CoA | Succinyl-CoA Synthetase | Vmax = 9.85 ± 0.14 µmol/min/mg | [19] |
| Chemical Ligation | Various acyl-CoAs | Mixed anhydride | 40-80% | [15] |
| HPLC Purification | Long-chain acyl-CoAs | Solid-phase extraction and HPLC | 70-80% recovery | [16] |
Conclusion
The theoretical synthesis of this compound can be approached through several viable pathways. The biosynthetic route, while not practical for laboratory synthesis, provides a strong rationale for the existence and potential enzymatic synthesis of this molecule. For practical purposes, a chemo-enzymatic approach, involving the chemical synthesis of (1-methylpentyl)succinic acid followed by enzymatic or chemical ligation to Coenzyme A, is the most promising strategy. The detailed protocols and comparative quantitative data presented in this guide offer a solid foundation for researchers to embark on the synthesis and further investigation of this important metabolic intermediate.
References
- 1. Methanogenic Degradation of Long n-Alkanes Requires Fumarate-Dependent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of the Anaerobic Degradation of n-Hexane by Denitrifying Betaproteobacterium Strain HxN1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Anaerobic degradation of n-hexane in a denitrifying bacterium: further degradation of the initial intermediate (1-methylpentyl)succinate via C-skeleton rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. n-Hexane Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 7. Unravelling the impact of hydrocarbon structure on the fumarate addition mechanism – a gas-phase ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 13. Activation of alkylthioacrylic acids in subcellular fractions of rat tissues: a new spectrophotometric method for assay of acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of (1-Methylpentyl)succinyl-CoA from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways within bacteria, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids and secondary metabolites.[1] The accurate and reliable extraction and quantification of specific acyl-CoA species, such as the novel or specialized (1-Methylpentyl)succinyl-CoA, are crucial for understanding bacterial physiology, identifying new metabolic pathways, and for the development of novel therapeutic agents. Altered acyl-CoA metabolism is increasingly recognized as a hallmark of various disease states, making these molecules important targets and biomarkers in drug development.[2]
This document provides a detailed protocol for the extraction of this compound from bacterial cultures, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The inherent instability and low cellular abundance of acyl-CoAs necessitate a rapid and robust extraction procedure to ensure high recovery and sample integrity.[3] The following protocol is a synthesis of established methods for acyl-CoA analysis and is designed to be broadly applicable to a variety of bacterial species.[1][4]
Quantitative Data Summary
The following table presents representative quantitative data for various acyl-CoA species in different bacterial and eukaryotic microbes, as reported in the literature. This provides a comparative overview of typical acyl-CoA pool sizes. Note that concentrations can vary significantly based on the bacterial species, growth conditions, and genetic background.
| Acyl-CoA Species | Corynebacterium glutamicum (nmol/g dry weight) | Streptomyces albus (nmol/g dry weight) | Pseudomonas putida (nmol/g dry weight) |
| Acetyl-CoA | ~150 | ~230 | ~100 |
| Propionyl-CoA | Not Detected | ~10 | Not Detected |
| Butyryl/Isobutyryl-CoA | ~5 | ~20 | ~5 |
| Malonyl-CoA | ~10 | ~30 | ~10 |
| Succinyl-CoA | ~25 | ~40 | ~15 |
| Methylmalonyl-CoA | ~50 | ~5 | Not Detected |
| Data is illustrative and compiled from reported values for various short-chain acyl-CoAs in different microbial systems.[5] Actual values for this compound must be determined empirically. |
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction of this compound from bacterial cultures.
Detailed Experimental Protocol
This protocol is designed for the extraction of this compound from bacterial cultures for analysis by LC-MS. Due to the instability of acyl-CoA thioesters, it is critical to perform all steps rapidly and on ice, using pre-chilled tubes and reagents.[4]
Materials and Reagents:
-
Bacterial culture grown to mid-exponential phase
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C[6]
-
Internal Standard (IS): e.g., ¹³C-palmitoyl-CoA or another stable isotope-labeled acyl-CoA not expected to be in the sample.[1]
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7), LC-MS grade[3]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled
-
Centrifuge capable of reaching >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS system (e.g., IP-RP-HPLC coupled to a high-resolution mass spectrometer)[1][4]
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest a defined volume of bacterial culture from the mid-exponential growth phase.
-
To quench metabolic activity immediately, rapidly cool the culture, for example, by adding it to a tube chilled in liquid nitrogen.
-
Pellet the cells by centrifugation at a low temperature (e.g., 5,000 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes. It is crucial to keep the pellet frozen or on ice throughout this process.[4]
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a pre-determined volume of cold extraction solvent (e.g., 1 mL). The volume should be sufficient to fully submerge the pellet.
-
Add the internal standard to the extraction solvent at a known concentration before resuspension. This will account for variations in extraction efficiency and sample processing.[1]
-
Lyse the cells by vigorous vortexing or sonication on ice. Ensure the sample remains cold to prevent degradation of the target molecule.
-
Incubate the lysate on ice for 10-15 minutes to allow for complete extraction.
-
-
Supernatant Collection:
-
Sample Drying and Reconstitution:
-
Dry the collected supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heat.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.[3] The choice of solvent should be compatible with your LC-MS method and ensure the stability of the acyl-CoAs.
-
Vortex briefly to ensure the pellet is fully dissolved.
-
Centrifuge the reconstituted sample to pellet any insoluble material and transfer the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted this compound using a suitable LC-MS/MS method. Ion-pairing reversed-phase HPLC is commonly used for the separation of acyl-CoAs.[1][4]
-
Detection and quantification are typically performed using a high-resolution mass spectrometer in negative ion mode, monitoring for characteristic fragment ions of the coenzyme A moiety.[4]
-
Conclusion
This protocol provides a comprehensive framework for the extraction of this compound from bacterial cultures. The successful analysis of this and other acyl-CoA molecules is highly dependent on meticulous sample handling to prevent degradation. By following this protocol, researchers can obtain high-quality extracts suitable for quantitative analysis, thereby enabling a deeper understanding of bacterial metabolism and facilitating drug discovery efforts. The methods described are adaptable to various bacterial species and can be optimized further based on specific experimental needs.
References
- 1. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of (1-Methylpentyl)succinyl-CoA Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2][3] The availability of well-characterized analytical standards for specific acyl-CoAs is essential for the accurate quantification and study of these molecules in various biological contexts.[1][4][5] (1-Methylpentyl)succinyl-CoA is a higher alkylsuccinyl-CoA that has been identified as an intermediate in the anaerobic degradation of n-hexane by certain bacteria. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound to be used as an analytical standard.
The synthetic strategy is based on established methods for the preparation of acyl-CoA thioesters, involving the formation of a carboxylic anhydride (B1165640) intermediate from (1-Methylpentyl)succinic acid, followed by thioesterification with Coenzyme A.[6]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| (1-Methylpentyl)succinic acid | Custom Synthesis | >98% |
| Coenzyme A, Trilithium salt | Sigma-Aldrich | >95% |
| Acetic Anhydride | Sigma-Aldrich | Reagent Grade |
| Pyridine, anhydrous | Sigma-Aldrich | >99.8% |
| Diethyl ether, anhydrous | Sigma-Aldrich | >99.7% |
| Sodium Bicarbonate | Fisher Scientific | ACS Grade |
| Hydrochloric Acid | Fisher Scientific | ACS Grade |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore | Type 1 |
Experimental Protocols
Part 1: Synthesis of (1-Methylpentyl)succinic Anhydride
This protocol describes the conversion of the dicarboxylic acid to its corresponding cyclic anhydride.
-
To a solution of (1-Methylpentyl)succinic acid (1.0 mmol) in a round-bottom flask, add acetic anhydride (3.0 mmol).
-
Heat the reaction mixture to 60°C with stirring under a nitrogen atmosphere for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess acetic anhydride and acetic acid by-product under reduced pressure.
-
The resulting crude (1-Methylpentyl)succinic anhydride is used directly in the next step without further purification.
Part 2: Synthesis of this compound
This protocol details the thioesterification of the anhydride with Coenzyme A.
-
Dissolve Coenzyme A trilithium salt (0.5 mmol) in 10 mL of a 0.5 M aqueous sodium bicarbonate solution (pH ~8.0) in a flask kept on ice.
-
Dissolve the crude (1-Methylpentyl)succinic anhydride (0.75 mmol) in 5 mL of anhydrous acetone.
-
Add the anhydride solution dropwise to the stirring Coenzyme A solution over 15 minutes.
-
Allow the reaction to stir on ice for an additional 2 hours.
-
Monitor the formation of the product by HPLC-UV at 260 nm.[7][8]
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl to quench the reaction.
Part 3: Purification by High-Performance Liquid Chromatography (HPLC)
The target compound is purified from the reaction mixture using reversed-phase HPLC.
-
Centrifuge the acidified reaction mixture to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Purify the filtrate using a preparative C18 HPLC column.
-
HPLC Conditions:
-
Column: C18, 5 µm, 10 x 250 mm
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 60% B over 40 minutes
-
Flow Rate: 4 mL/min
-
Detection: UV at 260 nm
-
-
Collect fractions corresponding to the major product peak.
-
Pool the pure fractions and lyophilize to obtain this compound as a white solid.
Part 4: Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The identity and purity of the final product are confirmed by LC-MS/MS.[3][4][5]
-
Dissolve a small amount of the lyophilized product in ultrapure water.
-
Analyze the sample using a high-resolution mass spectrometer coupled with a UPLC system.
-
LC-MS/MS Conditions:
-
Column: C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Full scan and product ion scan of the parent ion.
-
Data Presentation
Table 1: Summary of Synthesis Yield and Purity
| Step | Product | Starting Material | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) | Purity by HPLC (%) |
| 1 | (1-Methylpentyl)succinic Anhydride | (1-Methylpentyl)succinic acid | 184.2 | ~180 (crude) | ~98 | N/A |
| 2 & 3 | This compound | Coenzyme A | 475.9 | 261.7 | 55 | >99 |
Table 2: Mass Spectrometry Characterization of this compound
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C31H52N7O19P3S | - |
| Molecular Weight | 951.77 | - |
| [M+H]+ | 952.23 | 952.25 |
| [M+2H]2+ | 476.62 | 476.63 |
| Characteristic Fragment Ions | Acyl-pantetheine, Pantetheine, Adenosine diphosphate | Observed |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of the analytical standard.
Proposed Synthesis Pathway
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling Studies with (1-Methylpentyl)succinyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the incorporation of labeled precursors into downstream metabolites and macromolecules. This document provides detailed application notes and protocols for conducting stable isotope labeling studies with a novel acyl-CoA, (1-Methylpentyl)succinyl-CoA.
This compound is a derivative of succinyl-CoA, a key intermediate in the citric acid cycle and a substrate for post-translational modification of proteins (lysine succinylation).[1][2][3][4] Understanding the metabolism and function of this unique acyl-CoA can provide insights into novel metabolic pathways and their potential roles in health and disease. These protocols are designed to guide researchers in tracing the metabolic pathways of this compound and quantifying its impact on cellular processes.
Applications in Research and Drug Development
Stable isotope labeling studies of this compound can be applied to several areas of research:
-
Metabolic Pathway Elucidation: Tracing the incorporation of stable isotopes from labeled precursors can help identify the metabolic pathways that produce and consume this compound.
-
Quantitative Flux Analysis: By measuring the rate of isotope incorporation, researchers can quantify the metabolic flux through related pathways.
-
Proteomics and Post-Translational Modifications: Labeled this compound can be used to identify and quantify proteins that are modified by this acyl-CoA, a process analogous to succinylation.[5]
-
Drug Discovery and Development: Understanding the metabolic pathways involving this compound can help identify novel drug targets for metabolic diseases.
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Cell Culture
This protocol describes the labeling of mammalian cells with a stable isotope-labeled precursor to trace the synthesis of this compound.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Stable isotope-labeled precursor (e.g., U-¹³C-isoleucine, U-¹³C-valine)
-
Mammalian cell line of interest
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), chilled to -80°C
-
Water, LC-MS grade
-
Internal standards (e.g., [²H₅]propionyl-CoA, [²H₄]succinyl-CoA)[6]
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 80-90% confluency at the time of harvesting.
-
Labeling: Once cells have reached the desired confluency, replace the standard medium with a medium containing the stable isotope-labeled precursor. The concentration of the labeled precursor should be optimized for the specific cell line and experiment.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into this compound.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of chilled 80% methanol to the cells to quench metabolism.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Add internal standards to the lysate for absolute quantification.[6]
-
Vortex the mixture vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis. Using glass vials is recommended to minimize signal loss of CoA metabolites.[7]
-
Protocol 2: Quantification of this compound by LC-MS
This protocol outlines the liquid chromatography-mass spectrometry (LC-MS) method for the detection and quantification of labeled and unlabeled this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
LC Conditions:
-
Column: A C18 reversed-phase column suitable for polar metabolite analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 2% to 98% Mobile Phase B over a suitable time to achieve separation of acyl-CoAs.
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: 40°C.
MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole MS, or full scan with targeted MS/MS on a high-resolution MS.
-
MRM Transitions: Specific precursor-to-product ion transitions for both unlabeled and ¹³C-labeled this compound need to be determined by direct infusion of standards. For succinyl-CoA, a precursor ion of m/z 868.1385 is often used.[4]
Data Analysis:
-
Integrate the peak areas for the different isotopologues of this compound.
-
Calculate the fractional labeling by dividing the peak area of the labeled species by the sum of the peak areas of all labeled and unlabeled species.
-
Use the internal standard to determine the absolute concentration of this compound.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner.
Table 1: Fractional Enrichment of this compound Isotopologues over Time
| Time (hours) | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| 0 | 1.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.85 | 0.05 | 0.03 | 0.02 | 0.02 | 0.02 | 0.01 |
| 4 | 0.65 | 0.10 | 0.08 | 0.06 | 0.05 | 0.04 | 0.02 |
| 8 | 0.40 | 0.15 | 0.12 | 0.10 | 0.09 | 0.08 | 0.06 |
| 24 | 0.10 | 0.20 | 0.18 | 0.16 | 0.14 | 0.12 | 0.10 |
| This table is a hypothetical representation of data and will vary based on the labeled precursor and metabolic activity. |
Table 2: Absolute Quantification of this compound
| Condition | Concentration (pmol/10⁶ cells) |
| Control | 15.2 ± 1.8 |
| Treatment 1 | 25.6 ± 2.5 |
| Treatment 2 | 8.9 ± 1.1 |
| This table is a hypothetical representation of data. |
Visualizations
Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize complex metabolic pathways and experimental workflows.
Caption: Hypothetical metabolic pathway for the synthesis of this compound.
Caption: General experimental workflow for stable isotope labeling studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Succinyl CoA | C25H40N7O19P3S | CID 92133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Detection of (1-Methylpentyl)succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and relative quantification of (1-Methylpentyl)succinyl-CoA using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, and their accurate measurement is essential for understanding cellular metabolism and its dysregulation in disease.[1] The protocol provided herein is optimized for the extraction and analysis of acyl-CoAs from complex biological matrices, offering the high selectivity and mass accuracy required for confident identification.
Introduction
This compound is a key intermediate in the anaerobic degradation pathway of n-hexane by certain denitrifying bacteria.[2] Its detection and quantification are crucial for studying microbial metabolism and bioremediation processes. High-resolution mass spectrometry offers unparalleled specificity and sensitivity for identifying and quantifying such metabolites. This document provides a comprehensive protocol for sample preparation, LC-HRMS analysis, and data interpretation for this compound. The methodologies are based on established principles for the analysis of various acyl-CoA species.[1][3]
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
This protocol is adapted from general methods for extracting short- to medium-chain acyl-CoAs from cellular or tissue samples.[1][4]
Reagents and Materials:
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.[1]
-
Internal Standard (IS): (Optional but recommended for quantitative analysis) A stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not expected to be in the sample (e.g., C17-CoA).[5]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Microcentrifuge tubes, 1.5 mL.
-
Glass LC-MS vials (recommended to reduce signal loss).[6][7]
-
Centrifuge capable of 4°C and >16,000 x g.
-
Sonicator.
Procedure:
-
Sample Collection: For cultured cells, aspirate the media and wash the cell pellet twice with ice-cold PBS. For tissue samples, flash-freeze in liquid nitrogen immediately after collection and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold Extraction Solvent to the cell pellet or 0.25-1.25 mg of tissue powder.[8] If using an internal standard, spike it into the extraction solvent.
-
Lysis: Vortex the mixture vigorously for 30 seconds, then sonicate for 1-2 minutes in an ice bath.[4]
-
Protein Precipitation: Incubate the samples at -20°C for at least 2 hours to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 10 mM ammonium (B1175870) acetate (B1210297) in water or a water/acetonitrile mixture.[9]
-
Final Centrifugation: Centrifuge the reconstituted sample at >16,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer: Transfer the final supernatant to a glass LC-MS vial for analysis.
LC-HRMS Analysis
This method utilizes a reversed-phase C18 column, which is commonly used for separating acyl-CoAs based on the hydrophobicity of the acyl chain.[5][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).[8]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Re-equilibrate to 2% B
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full MS / dd-MS2 (data-dependent MS/MS).
-
Full MS Scan Range: m/z 200-1200.
-
Resolution: >70,000.[8]
-
AGC Target: 3e6.[8]
-
Maximum IT: 100 ms.
-
dd-MS2 Resolution: >17,500.
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV).
Data Presentation
Mass Spectrometric Properties
The accurate mass of this compound is fundamental for its detection by HRMS. Based on its molecular formula, C31H52N7O19P3S, the theoretical masses can be calculated.[2]
| Parameter | Value | Description |
| Molecular Formula | C31H52N7O19P3S | Chemical formula of the molecule.[2] |
| Monoisotopic Mass | 951.2102 g/mol | Exact mass of the most abundant isotope. |
| [M+H]⁺ (Precursor Ion) | m/z 952.2180 | The protonated molecule observed in ESI+ mode. |
| Predicted Fragment [M-507+H]⁺ | m/z 445.1808 | Characteristic fragment after neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.[10] |
Example Quantitative Data
No direct quantitative data for this compound was found in the reviewed literature. However, the table below provides representative concentrations for other relevant short-chain acyl-CoAs in HepG2 cells to illustrate expected abundance ranges and data presentation format.[4]
| Acyl-CoA Species | Concentration (pmol/10⁶ cells) | Standard Deviation |
| Acetyl-CoA | 10.644 | 1.364 |
| Succinyl-CoA | 25.467 | 2.818 |
| Propionyl-CoA | 3.532 | 0.652 |
| Butyryl-CoA | 1.013 | 0.159 |
| This compound | Hypothetical Value | N/A |
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below. This workflow ensures sample integrity and maximizes the quality of the resulting data.
Caption: Workflow for this compound analysis.
Metabolic Context
This compound is an intermediate in the anaerobic degradation of n-hexane. The initial step involves the addition of the n-hexane to fumarate (B1241708) to form (1-methylpentyl)succinate, which is subsequently activated to its CoA thioester.[2]
Caption: Role in n-hexane anaerobic degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based (1-Methylpentyl)succinyl-CoA Ligase Activity Assay
Introduction
(1-Methylpentyl)succinyl-CoA is a key intermediate in the anaerobic degradation pathway of n-hexane, a process observed in certain denitrifying bacteria like Azoarcus sp. strain HxN1. The formation of this acyl-CoA ester is a critical activation step that precedes the subsequent metabolism of the alkyl chain via a modified β-oxidation pathway. The enzyme responsible for this reaction, a putative this compound ligase (or synthetase), catalyzes the ATP-dependent ligation of (1-Methylpentyl)succinate and Coenzyme A (CoA).
Measuring the activity of this enzyme is crucial for understanding the kinetics and regulation of this metabolic pathway, screening for potential inhibitors, and for metabolic engineering efforts aimed at bioremediation or bioconversion of hydrocarbons. These application notes provide a detailed protocol for a continuous, enzyme-coupled spectrophotometric assay to determine the activity of this compound ligase in cell-based lysates.
Assay Principle
The activity of this compound ligase is determined by measuring the rate of ADP production in the primary enzymatic reaction. This is achieved through a coupled-enzyme system involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Primary Reaction: (1-Methylpentyl)succinate + ATP + CoA-SH --[this compound Ligase]--> this compound + ADP + Pi
Coupled Reactions:
-
The ADP generated is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP.
-
ADP + Phosphoenolpyruvate (PEP) --[Pyruvate Kinase]--> ATP + Pyruvate
-
-
Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+.
-
Pyruvate + NADH + H⁺ --[Lactate Dehydrogenase]--> Lactate + NAD⁺
-
The rate of this compound ligase activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.[1][2]
References
Application Notes and Protocols for In Vitro Enzyme Kinetics of (1-Methylpentyl)succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methylpentyl)succinyl-CoA is a key intermediate in the anaerobic biodegradation of n-hexane, a significant environmental pollutant. Understanding the enzymatic reactions involving this branched-chain acyl-CoA is crucial for bioremediation strategies and for elucidating novel metabolic pathways. This document provides detailed application notes and protocols for the in vitro kinetic analysis of enzymes that potentially metabolize this compound. While direct kinetic data for this compound is scarce in publicly available literature, this guide leverages information on analogous enzymatic reactions, particularly those involving succinyl-CoA synthetase and related enzymes acting on substituted succinyl-CoA derivatives.
Putative Metabolic Pathway and Key Enzymes
The anaerobic degradation of n-hexane is initiated by the addition of fumarate (B1241708) to n-hexane, forming (1-methylpentyl)succinate (B1244145). This is subsequently activated to its coenzyme A thioester, this compound.[1] The proposed downstream metabolic pathway involves a carbon skeleton rearrangement, suggesting the involvement of enzymes analogous to those in the succinyl-CoA metabolic pathways.[1]
The key enzymes likely involved in the metabolism of this compound are:
-
A putative this compound Synthetase: This enzyme would catalyze the formation of this compound from (1-methylpentyl)succinate and CoA.
-
A putative Acyl-CoA Mutase: This enzyme would catalyze the rearrangement of the carbon skeleton, for instance, converting this compound to (2-methylhexyl)malonyl-CoA.
-
A putative Decarboxylase: This enzyme would then decarboxylate the rearranged product.
Data Presentation: Kinetic Parameters of Analogous Enzymes
| Substrate | Enzyme | Vmax (μmol min⁻¹ mg⁻¹) | Km (mM) | Reference |
| Succinate (B1194679) | Succinyl-CoA Synthetase (A. mimigardefordensis) | 9.85 ± 0.14 | 0.143 ± 0.001 | [2][3] |
| 3-Sulfinopropionate (3SP) | Succinyl-CoA Synthetase (A. mimigardefordensis) | 0.12 ± 0.01 | 0.818 ± 0.046 | [2][3] |
This data indicates that structural modifications to the succinyl moiety can significantly impact both the maximal reaction velocity and the enzyme's affinity for the substrate. Similar effects would be anticipated for this compound.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of enzymes potentially involved in the metabolism of this compound. These are adapted from established methods for analogous enzymes.
Protocol 1: In Vitro Assay for a Putative this compound Synthetase
This protocol is adapted from the spectrophotometric assay for succinyl-CoA synthetase.[2][3] The activity is measured in the direction of ATP (or GTP) formation, which is coupled to the oxidation of NADH.
Principle:
The formation of ATP (or GTP) is coupled to the conversion of phosphoenolpyruvate (B93156) to pyruvate (B1213749) by pyruvate kinase, and the subsequent reduction of pyruvate to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
This compound + Pi + ADP/GDP -> (1-Methylpentyl)succinate + CoA + ATP/GTP Phosphoenolpyruvate + ATP/GTP -> Pyruvate + ADP/GDP Pyruvate + NADH + H⁺ -> Lactate + NAD⁺
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (1 mM)
-
ADP or GDP (1 mM)
-
Inorganic phosphate (B84403) (Pi) (1 mM)
-
Phosphoenolpyruvate (PEP) (2 mM)
-
NADH (0.1 mM)
-
Pyruvate kinase (6 U)
-
Lactate dehydrogenase (6 U)
-
This compound (substrate, various concentrations)
-
Purified enzyme extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP/GDP, Pi, PEP, NADH, pyruvate kinase, and lactate dehydrogenase in a cuvette.
-
Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the purified enzyme extract.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
To determine the kinetic parameters, vary the concentration of this compound (e.g., 0.1 mM to 10 mM) while keeping other components constant.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: In Vitro Assay for a Putative Acyl-CoA Mutase
This protocol would require the synthesis of the expected product, (2-methylhexyl)malonyl-CoA, as a standard for quantification. The assay would monitor the conversion of this compound to the rearranged product over time using HPLC or LC-MS.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
This compound (substrate)
-
Purified enzyme extract
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Prepare reaction mixtures containing HEPES buffer and this compound at a fixed concentration.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme extract.
-
At various time points, stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to separate and quantify the substrate and the rearranged product.
-
Generate a standard curve for the product to determine its concentration in the reaction samples.
-
Calculate the initial velocity of the reaction from the rate of product formation.
-
To determine kinetic parameters, vary the concentration of this compound and measure the initial velocities.
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of (1-Methylpentyl)succinyl-CoA Diastereomers
Introduction
(1-Methylpentyl)succinyl-CoA is a key intermediate in the anaerobic biodegradation of n-hexane. The enzymatic formation of this molecule introduces a chiral center at the C2 position of the hexane (B92381) chain, leading to the formation of stereoisomers. The specific stereochemistry of these isomers can provide valuable insights into the enzymatic pathways and microbial processes involved in hydrocarbon degradation. Consequently, the ability to separate and quantify these isomers is crucial for researchers in microbiology, environmental science, and bioremediation.
This application note details a robust indirect method for the chromatographic separation of this compound isomers. The protocol involves the hydrolysis of the CoA thioester to the corresponding (1-Methylpentyl)succinic acid, followed by derivatization with a chiral agent to form diastereomers. These diastereomers are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle
Direct chiral separation of large and polar molecules like acyl-CoA thioesters can be challenging. An effective alternative is the indirect approach. This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral column.
The workflow for this analysis is as follows:
-
Hydrolysis: The thioester bond of this compound is cleaved to release (1-Methylpentyl)succinic acid.
-
Derivatization: The carboxylic acid groups of the (1-Methylpentyl)succinic acid isomers are reacted with a chiral derivatizing agent, such as (R)-(-)-1-(1-Naphthyl)ethylamine, to form diastereomeric amides.
-
Chromatographic Separation: The resulting diastereomers are separated by RP-HPLC.
-
Detection and Quantification: The separated diastereomers are detected by a UV or mass spectrometry detector and quantified based on their peak areas.
Experimental Protocols
Hydrolysis of this compound
Objective: To hydrolyze the thioester bond to yield (1-Methylpentyl)succinic acid.
Materials:
-
Sample containing this compound isomers
-
Potassium hydroxide (B78521) (KOH) solution, 2 M
-
Hydrochloric acid (HCl) solution, 2 M
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
pH indicator strips or pH meter
Procedure:
-
To 100 µL of the aqueous sample containing this compound, add 50 µL of 2 M KOH.
-
Vortex the mixture and incubate at 60°C for 1 hour to ensure complete hydrolysis.
-
Cool the sample to room temperature.
-
Neutralize the solution by adding 2 M HCl dropwise until the pH is approximately 7.0.
-
Acidify the solution to a pH of approximately 2.0 with 2 M HCl to protonate the carboxylic acids.
-
Extract the (1-Methylpentyl)succinic acid by adding 200 µL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 6-8) two more times and combine the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50 µL of acetonitrile (B52724) for the derivatization step.
Chiral Derivatization
Objective: To form diastereomeric amides for chromatographic separation.
Materials:
-
Hydrolyzed and reconstituted sample
-
(R)-(-)-1-(1-Naphthyl)ethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (anhydrous)
-
Heating block or water bath
Procedure:
-
To the 50 µL reconstituted sample in acetonitrile, add 5 µL of a 100 mM solution of NHS in acetonitrile.
-
Add 10 µL of a 100 mM solution of DCC in acetonitrile. This will activate the carboxylic acid groups.
-
Vortex and let the reaction proceed for 30 minutes at room temperature.
-
Add 10 µL of a 100 mM solution of (R)-(-)-1-(1-Naphthyl)ethylamine in acetonitrile.
-
Vortex the mixture and incubate at 50°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the dicyclohexylurea byproduct.
-
Transfer the supernatant to an HPLC vial for analysis.
RP-HPLC Separation
Objective: To separate the diastereomeric derivatives.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 280 nm (for the naphthyl group) or Mass Spectrometer.
Data Presentation
The following table summarizes the expected retention times and resolution for the separated diastereomers of (1-Methylpentyl)succinic acid derivatized with (R)-(-)-1-(1-Naphthyl)ethylamine.
| Diastereomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Diastereomer 1 | 18.5 | 125,400 | \multirow{2}{*}{2.1} |
| Diastereomer 2 | 19.8 | 131,200 |
Visualizations
Logical Workflow for Isomer Separation
Caption: Workflow for the separation of this compound isomers.
Signaling Pathway (Conceptual)
This diagram illustrates the conceptual basis of the indirect chiral separation method.
Caption: Conceptual pathway of indirect chiral separation.
Application Notes and Protocols for Acyl-CoA Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids.[1][2] The accurate profiling of acyl-CoA species is crucial for understanding cellular energy homeostasis, identifying metabolic dysregulation in diseases such as cancer and diabetes, and for the development of novel therapeutics.[3][4][5] However, the analysis of acyl-CoAs presents significant challenges due to their low abundance, inherent instability, and structural diversity.[1][6]
These application notes provide a comprehensive overview of sample preparation techniques for acyl-CoA profiling, with a focus on extraction and purification methodologies. Detailed protocols for common procedures are provided to guide researchers in obtaining high-quality, reproducible data for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Key Challenges in Acyl-CoA Sample Preparation
Several factors contribute to the difficulty in accurately quantifying acyl-CoAs:
-
Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. The thioester bond is readily hydrolyzed, particularly at neutral or alkaline pH.[1]
-
Low Abundance: Cellular concentrations of individual acyl-CoA species can be very low, requiring sensitive analytical methods and efficient extraction procedures.[7]
-
Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization and detection of acyl-CoAs in mass spectrometry.[4]
-
Structural Diversity: The wide range of acyl chain lengths and saturation levels necessitates chromatographic methods capable of resolving these different species.
Sample Preparation Techniques
Effective sample preparation is paramount for successful acyl-CoA profiling. The primary goals are to efficiently extract acyl-CoAs from the biological matrix, remove interfering substances, and maintain the stability of the analytes. The two most common extraction strategies are solvent precipitation and solid-phase extraction (SPE).
Solvent Precipitation
This is a rapid and straightforward method suitable for a broad range of acyl-CoAs from cultured cells and tissues.[8] It involves the use of a cold organic solvent to simultaneously precipitate proteins and extract the more soluble acyl-CoAs.
Workflow for Solvent Precipitation:
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample extract, which can significantly reduce matrix effects and improve the sensitivity and robustness of the LC-MS/MS analysis.[8][9] This technique utilizes a stationary phase to selectively retain and then elute the acyl-CoAs.
Workflow for Solid-Phase Extraction:
Quantitative Data Summary
The following table summarizes key quantitative parameters for different acyl-CoA sample preparation and analysis methods, providing a basis for comparison.
| Parameter | Method | Sample Type | Key Findings | Reference |
| Recovery | Solvent Precipitation & HPLC | Rat Tissues | 70-80% recovery with high reproducibility. | [10] |
| Recovery | Acetonitrile/2-propanol extraction & SPE | Rat Liver | 93-104% for tissue extraction; 83-90% for SPE. | |
| Inter-assay CV | UPLC/MS/MS | Human Skeletal Muscle | 5-6% for the concentration of each component. | [11] |
| Intra-assay CV | UPLC/MS/MS | Human Skeletal Muscle | Ranged from an average of 5% for C18:1-CoA to 10% for C16:1-CoA. | [11] |
| Accuracy | LC/MS/MS with SPE | Rat Liver | 94.8% to 110.8% for five long-chain acyl-CoAs. | [12] |
| Precision (Inter-run) | LC/MS/MS with SPE | Rat Liver | 2.6% to 12.2% for five long-chain acyl-CoAs. | [12] |
| Precision (Intra-run) | LC/MS/MS with SPE | Rat Liver | 1.2% to 4.4% for five long-chain acyl-CoAs. | [12] |
| Limit of Quantification (LOQ) | Phosphate Methylation & LC-MS/MS | Cultured Cells | 16.9 nM for short-chain and 4.2 nM for very-long-chain acyl-CoAs. | [13] |
Note: Direct comparison of data from different sources should be done with caution due to variations in experimental conditions, sample types, and normalization methods.[6]
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
This protocol is adapted for both adherent and suspension cell cultures.[6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water)
-
Internal standards (optional, but recommended for accurate quantification)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >14,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add a defined volume of ice-cold extraction solvent (containing internal standards, if used) to the cells.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold solvent and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Suspension Cells: Resuspend the cell pellet in the cold extraction solvent.[6]
-
-
Protein Precipitation: Vigorously vortex the cell lysate for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[6][8]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6][8]
Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)
This protocol is a general guideline for tissue samples and may require optimization depending on the tissue type and specific acyl-CoAs of interest.
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[10]
-
Organic solvents (e.g., 2-propanol, acetonitrile)[10]
-
SPE cartridges (e.g., weak anion exchange)
-
SPE manifold
-
Wash solutions (e.g., 2% formic acid, methanol)[14]
-
Elution buffer (e.g., 2% or 5% ammonium hydroxide)[14]
-
Other materials as listed in Protocol 1
Procedure:
-
Tissue Homogenization:
-
Extraction and Phase Separation:
-
SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water or an equilibration buffer.[8]
-
Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with appropriate solutions to remove interfering substances. A common approach is a wash with an acidic solution followed by an organic solvent like methanol.[14]
-
Elution: Elute the bound acyl-CoAs using a suitable elution buffer, such as a solution containing ammonium hydroxide.[14]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in an LC-MS compatible solvent as described in Protocol 1.[8]
Acyl-CoA Metabolism and Analysis
The following diagram illustrates the central role of acyl-CoAs in fatty acid metabolism and the analytical workflow for their profiling.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reproducible profiling of acyl-CoAs. Solvent precipitation offers a rapid and simple approach, while solid-phase extraction provides superior sample cleanup, which is often necessary for complex biological matrices. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of metabolomics and drug development, enabling them to optimize their workflows for robust acyl-CoA analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Challenges in Late Onset Multiple Acyl-CoA Dehydrogenase Deficiency: Clinical, Morphological, and Genetic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of (1-Methylpentyl)succinyl-CoA during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (1-Methylpentyl)succinyl-CoA during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low or inconsistent yields of this compound. What are the primary factors affecting its stability during extraction?
A1: Low yields of this compound are typically due to its inherent chemical and enzymatic instability. Like other acyl-CoA thioesters, its stability is compromised by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially under neutral to alkaline conditions. Succinyl-CoA and its derivatives are particularly unstable due to the free carboxylic acid, which can intramolecularly catalyze the formation of a highly reactive succinyl anhydride, leading to rapid hydrolysis.[1] Maintaining an acidic environment (pH 4.5-6.0) is critical throughout the extraction process.
-
Temperature: All extraction steps should be performed at low temperatures (0-4°C) to minimize both chemical hydrolysis and enzymatic degradation. Keep samples, buffers, and solvents on ice at all times.
-
Enzymatic Degradation: Endogenous thioesterases and other hydrolases present in the biological matrix can rapidly degrade acyl-CoAs.[2] Immediate quenching of metabolic activity by flash-freezing samples in liquid nitrogen and using extraction methods that rapidly denature proteins is essential.
-
Oxidation: The thiol group of Coenzyme A is sensitive to oxidation, which can be mitigated by working quickly and minimizing sample exposure to air.
Q2: What is the recommended initial step for sample collection to ensure maximum stability of this compound?
A2: The most critical step is the rapid quenching of all metabolic activity to prevent enzymatic degradation. For tissues, this should involve immediate flash-freezing in liquid nitrogen upon collection. For cell cultures, the medium should be aspirated quickly, and the cells should be washed with ice-cold phosphate-buffered saline (PBS) before being quenched with a cold extraction solvent or flash-frozen.[3][4]
Q3: Which extraction method is best suited for a medium-chain, substituted succinyl-CoA like this compound?
A3: A combination of protein precipitation with an organic solvent and an acidic buffer is a robust starting point. Given the succinyl moiety, methods that maintain acidic conditions are preferable. Solid-Phase Extraction (SPE) can be used for cleanup but may lead to losses if not optimized.
-
Recommended Method: Homogenization in an acidic buffer (e.g., potassium phosphate, pH 4.9) followed by protein precipitation with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[5][6] This approach effectively denatures enzymes and extracts a broad range of acyl-CoAs.
-
Alternative for Polar Analytes: For short-chain acyl-CoAs and their precursors, deproteinization with 5-sulfosalicylic acid (SSA) can improve recovery by avoiding SPE steps where polar compounds might be lost.[4] This could be beneficial for this compound.
Q4: My recovery is still low after optimizing the extraction solvent. Could my sample cleanup be the issue?
A4: Yes, the cleanup step is a common source of analyte loss. If using Solid-Phase Extraction (SPE), consider the following:
-
SPE Sorbent Choice: A weak anion exchange (WAX) or a C18 reversed-phase cartridge is typically used. Ensure the chosen cartridge is appropriate for the polarity of this compound.
-
Elution Optimization: The elution solvent must be strong enough to displace your analyte from the sorbent. Incomplete elution will lead to poor recovery. Test different solvent strengths.
-
Method Simplification: If possible, try a method that does not require SPE. Direct injection of the supernatant after protein precipitation can sometimes yield better results for less abundant or more polar acyl-CoAs, though it may introduce more matrix effects in LC-MS/MS analysis.[4][7]
Q5: How should I store my extracts to prevent degradation of this compound before analysis?
A5: Acyl-CoA extracts are unstable even at low temperatures. For short-term storage (a few hours), keep the samples at 4°C in the autosampler.[8] For longer-term storage, samples should be frozen at -80°C.[9] Avoid repeated freeze-thaw cycles. It is best practice to analyze the samples as soon as possible after extraction.
Data Presentation
Table 1: Comparison of Common Acyl-CoA Extraction Methodologies
| Extraction Method | Key Advantages | Key Disadvantages | Best Suited For | Typical Recovery Rates |
| Acidic Buffer + Organic Solvent Precipitation | Simple, rapid, good recovery for a broad range of acyl-CoAs.[10] | Potential for ion suppression from co-extracted matrix components. | General purpose, tissues and cells. | 60-140% (tissue and analyte dependent)[6] |
| Solid-Phase Extraction (SPE) | Provides cleaner extracts, reducing matrix effects in LC-MS/MS.[5][10] | More time-consuming, potential for analyte loss, especially for polar species.[4] | Complex matrices requiring significant cleanup. | 83-90% (for the SPE step alone)[6] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Excellent recovery for polar, short-chain acyl-CoAs; avoids SPE.[4] | The acidic supernatant may require neutralization or dilution before injection. | Short-chain acyl-CoAs and CoA precursors. | >100% (relative to spike in water)[4] |
Experimental Protocols
Protocol 1: Acidic Extraction with Organic Solvent Precipitation for Tissue Samples
This protocol is adapted from established methods for the extraction of short- to long-chain acyl-CoAs from tissue.[5][6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer (e.g., bead beater or glass homogenizer)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of reaching >15,000 x g at 4°C
Procedure:
-
Homogenization: Weigh the frozen tissue and place it in a pre-chilled homogenization tube. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly while keeping the sample on ice.
-
Protein Precipitation: Add 4 mL of a pre-chilled 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 2 minutes.
-
Centrifugation: Incubate the sample on ice for 15 minutes to allow for complete protein precipitation. Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
Sample Concentration: Dry the supernatant under a stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of solvent compatible with your analytical method (e.g., 50% methanol (B129727) in water).[10] Vortex briefly and centrifuge at >15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to an autosampler vial.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Overcoming matrix effects in LC-MS analysis of (1-Methylpentyl)succinyl-CoA.
Welcome to the technical support center for the LC-MS analysis of (1-Methylpentyl)succinyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of this compound.
Issue: Poor sensitivity and inconsistent quantification of this compound.
This is a common problem often attributed to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[1][2][3]
dot
Caption: Ion suppression workflow in LC-MS.
Possible Causes and Solutions:
-
Cause 1: Co-elution with Phospholipids. Phospholipids are a major source of matrix effects in biological samples, as they can co-extract with analytes and suppress their ionization.[4]
-
Cause 2: Inefficient Sample Cleanup. Complex sample matrices contain numerous endogenous compounds that can interfere with your analysis.[1]
-
Cause 3: Suboptimal Chromatographic Separation. If the analyte co-elutes with interfering matrix components, ion suppression is more likely to occur.[1]
-
Cause 4: Analyte Interaction with Metal Surfaces. Certain compounds, particularly those with phosphate (B84403) groups like acyl-CoAs, can interact with metal components of the HPLC system, leading to poor peak shape and signal loss.[8]
-
Solution: Consider using a metal-free or PEEK-lined column and tubing to minimize these interactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[2][3] The "matrix" refers to all components in the sample other than the analyte of interest.[1]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis.[2] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[9] Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[10] A dip or rise in the baseline signal when a blank matrix sample is injected indicates regions of ion suppression or enhancement.[10]
dot
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. selectscience.net [selectscience.net]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Low recovery of long-chain acyl-CoAs from biological samples.
Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the extraction and quantification of these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of long-chain acyl-CoAs during extraction?
Low recovery of long-chain acyl-CoAs is a common issue stemming from their inherent instability and susceptibility to degradation. The primary factors include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in non-acidic (neutral or alkaline) conditions.[1]
-
Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]
-
Incomplete Cell Lysis and Extraction: Insufficient homogenization or an inappropriate solvent-to-tissue ratio can leave acyl-CoAs trapped within the cellular matrix.[2]
-
Analyte Loss During Sample Preparation: The amphiphilic nature of acyl-CoAs can lead to their loss through adhesion to glass or plastic surfaces, particularly the phosphate (B84403) groups.[3]
Q2: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
To minimize degradation, immediate processing of fresh tissue is optimal.[2] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the stability of lipids and acyl-CoAs.[2]
Q3: How does the choice of extraction solvent impact the recovery of long-chain acyl-CoAs?
The choice of extraction solvent is critical for efficient recovery. A common and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2] Some protocols also utilize a chloroform/methanol (B129727) mixture for extraction, followed by phase partitioning.[4] The goal is to efficiently disrupt cell membranes and solubilize the amphiphilic acyl-CoA molecules while minimizing degradation.
Q4: What is the purpose of using an acidic buffer during homogenization?
Long-chain acyl-CoAs are most stable in a slightly acidic environment, typically between pH 2 and 6.[1] Using an acidic extraction buffer, such as a potassium phosphate buffer at a pH of around 4.9, helps to prevent the rapid chemical hydrolysis of the thioester bond, which is more likely to occur in neutral or alkaline conditions.[1]
Q5: Are there any chemical modifications that can improve the recovery and analysis of long-chain acyl-CoAs?
Yes, a derivatization strategy involving phosphate methylation has been shown to improve the analysis of acyl-CoAs.[3] This method can enhance chromatographic peak shape and reduce analyte loss by minimizing the interaction of the phosphate groups with glass and metallic surfaces.[3]
Troubleshooting Guides
Low Yield of Long-Chain Acyl-CoAs in Extracts
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer can be more effective.[2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[2] |
| Degradation of Acyl-CoAs | Work quickly and maintain samples on ice at all times.[2] Use fresh, high-purity solvents.[2] Consider adding an internal standard early in the process to monitor recovery throughout the procedure.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to ensure the acyl-CoAs are effectively retained and then eluted.[2] |
| Suboptimal pH | Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to minimize chemical hydrolysis.[1] |
Poor Signal Intensity in LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Acyl-CoAs are susceptible to hydrolysis in non-acidic aqueous solutions. Ensure samples are kept in an acidic environment and at low temperatures.[5] |
| Inefficient Ionization | Optimize the mobile phase composition and consider the presence of co-eluting matrix components that could suppress ionization.[5] |
| Ion Suppression | Complex biological samples can cause matrix effects that significantly reduce the signal of the target analyte.[5] Implement a robust sample cleanup method, such as solid-phase extraction (SPE). |
| Suboptimal MS Parameters | Ensure the correct precursor and product ions are selected for MS/MS analysis. Optimize the collision energy to achieve efficient fragmentation.[5] |
| Chromatographic Issues | Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[5] Ensure the analytical column is clean and not overloaded. |
Quantitative Data
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Methodologies
| Methodology | Tissue/Sample Type | Recovery Rate (%) | Reference |
| Modified Extraction with Solid-Phase Purification and HPLC | Rat Heart, Kidney, and Muscle | 70-80% | [6] |
| Acetonitrile/2-propanol Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Powdered Rat Liver | 93-104% (tissue extraction), 83-90% (solid-phase extraction) | [7] |
| Solvent Extraction with Hexan-2-ol | Urine (for long-chain acylcarnitines C10-C18) | >80% | [8] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is a widely used method that combines solvent extraction with solid-phase extraction for improved purity and recovery.[2]
Materials:
-
Frozen tissue sample (~100 mg)[2]
-
Glass homogenizer[2]
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[6]
-
Acetonitrile (ACN)[6]
-
Isopropanol[6]
-
Saturated Ammonium Sulfate ((NH4)2SO4)[2]
-
Weak anion exchange solid-phase extraction (SPE) columns[2]
-
Methanol[2]
-
2% Formic Acid[2]
-
2% and 5% Ammonium Hydroxide (NH4OH)[2]
-
Internal standard (e.g., Heptadecanoyl-CoA)[2]
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2][6]
-
Homogenize thoroughly on ice.[2]
-
Add 2-propanol and homogenize again.[6]
-
Extract the acyl-CoAs from the homogenate using acetonitrile.[6]
-
-
Solid-Phase Extraction (SPE):
-
Sample Concentration:
Visualizations
Caption: Experimental workflow for the extraction of long-chain acyl-CoAs.
Caption: Simplified overview of the fatty acid β-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution for (1-Methylpentyl)succinyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic resolution of (1-Methylpentyl)succinyl-CoA. Given the presence of a chiral center at the 1-methylpentyl group, this molecule exists as diastereomers, which necessitates careful method development for accurate quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The main challenges include:
-
Resolution of Diastereomers: The presence of a chiral center in the 1-methylpentyl group results in diastereomers that can be difficult to separate.
-
Peak Tailing: Acyl-CoA compounds, being polar and potentially charged, can interact with residual silanols on silica-based columns, leading to poor peak shape.[1]
-
Analyte Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under basic conditions, which can affect analytical accuracy.[2]
-
Low UV Absorbance: While the adenine (B156593) moiety of Coenzyme A provides UV absorbance, the overall sensitivity might be limited depending on the concentration.
Q2: What is the first step I should take if I observe poor resolution between the diastereomers?
A2: The first step is to ensure your HPLC system is functioning correctly. Poor resolution can often be a symptom of broader system issues.[3][4] Before modifying the method, verify system suitability parameters such as peak shape, retention time stability, and system pressure. If the system is performing as expected, the next step is to optimize the chromatographic method itself, focusing on the mobile phase and stationary phase.
Q3: How does mobile phase pH affect the separation of this compound?
A3: Mobile phase pH is a critical parameter for ionizable compounds like this compound. The succinyl moiety has carboxylic acid groups, and the adenine part of CoA has amine functionalities. Adjusting the pH can alter the ionization state of these groups, thereby influencing their interaction with the stationary phase and improving selectivity between the diastereomers. For reversed-phase chromatography, operating at a low pH (e.g., pH 2.5-4) can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing.[5]
Q4: When should I consider using a chiral stationary phase (CSP)?
A4: A chiral stationary phase is specifically designed to separate enantiomers. However, for diastereomers, which have different physical properties, an achiral column is often sufficient. If you are unable to achieve adequate separation of the this compound diastereomers on a standard reversed-phase column (like a C18), a chiral column can provide the necessary selectivity. Polysaccharide-based chiral columns are a common choice and can be screened with various mobile phases.[4][5][6]
Q5: What are ion-pairing reagents and should I use them for my analysis?
A5: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They can improve the retention and peak shape of ionic compounds in reversed-phase chromatography. For a negatively charged analyte like this compound at neutral pH, a positively charged ion-pairing reagent (e.g., tetrabutylammonium) can be used. However, ion-pairing reagents can be difficult to remove from the column and may suppress the signal in mass spectrometry.[7] Their use should be carefully considered and is often a later step in method optimization if other approaches fail.
Troubleshooting Guides
Issue 1: Poor Resolution of Diastereomers
This guide provides a systematic approach to improving the separation of this compound diastereomers.
Caption: Troubleshooting workflow for poor diastereomer resolution.
Issue 2: Peak Tailing
Peak tailing can compromise resolution and quantification. This guide helps identify and resolve common causes of peak tailing for this compound.
Caption: Decision tree for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC-MS/MS Method for Diastereomer Separation
This protocol provides a starting point for developing a separation method for this compound diastereomers.
1. Sample Preparation:
-
Due to the instability of the thioester bond, samples should be kept on ice or at 4°C during preparation.[2]
-
Extract the analyte from the matrix using a suitable method, such as protein precipitation with a cold organic solvent (e.g., acetonitrile) or solid-phase extraction.
-
Reconstitute the final extract in a solvent compatible with the initial mobile phase to avoid peak distortion.
2. HPLC-MS/MS System and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC Column | High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a standard. Precursor ion will be [M+H]+. Product ions will likely correspond to the CoA moiety. |
3. Method Optimization Workflow:
Caption: Workflow for HPLC method development.
Data Presentation
Table 1: Mobile Phase Modifier Comparison
| Organic Modifier | Resolution (Rs) | Peak Asymmetry (As) | Backpressure (psi) |
| Acetonitrile | 1.2 | 1.4 | 3500 |
| Methanol | 1.4 | 1.2 | 4500 |
Note: This is example data and will vary based on the specific column and HPLC system.
Table 2: Chiral Column Screening Results
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Cellulose-based CSP 1 | Hexane/Isopropanol (90/10) | 1.8 |
| Amylose-based CSP 1 | Methanol/Water (80/20) | 1.5 |
| Cellulose-based CSP 2 | Acetonitrile/Water (70/30) | 1.1 |
Note: This is example data to illustrate the screening process.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Ionization of (1-Methylpentyl)succinyl-CoA in ESI-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address challenges with the electrospray ionization (ESI) mass spectrometry (MS) analysis of (1-Methylpentyl)succinyl-CoA and other acyl-CoA molecules.
Troubleshooting Guide: Enhancing this compound Signal
Poor ionization of this compound can manifest as low signal intensity, high noise, or inconsistent results. This guide provides a systematic approach to diagnose and resolve these common issues.
Diagram: Troubleshooting Workflow for Poor Ionization
Caption: A step-by-step workflow for troubleshooting poor ESI-MS signal of this compound.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is better for this compound?
A1: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.[1][2]
-
Positive Ion Mode (+ESI): This is the most frequently reported mode for acyl-CoA analysis.[1] It typically forms protonated molecules [M+H]+ or adducts with components of the mobile phase, such as ammonium [M+NH4]+, sodium [M+Na]+, or potassium [M+K]+.[3]
-
Negative Ion Mode (-ESI): This mode is also suitable due to the presence of phosphate (B84403) groups in the CoA moiety.[1] It generally produces deprotonated molecules [M-H]- or doubly charged ions [M-2H]2-.[2]
The optimal mode can be compound- and matrix-dependent. It is recommended to test both modes to determine which provides the best signal-to-noise ratio for your specific experimental conditions.
Q2: My signal is very low in positive ion mode. What should I check first?
A2: If you are experiencing low signal in positive ion mode, consider the following:
-
Mobile Phase pH: Acyl-CoAs have multiple phosphate groups, which are acidic. A mobile phase with a slightly acidic to neutral pH (using additives like formic acid or ammonium acetate) is often a good starting point. However, some methods have successfully used alkaline conditions with ammonium hydroxide (B78521) to improve chromatography.[4]
-
Adduct Formation: The presence of multiple adducts ([M+H]+, [M+Na]+, [M+K]+) can split the signal, reducing the intensity of any single species.[3] The prevalence of sodium and potassium adducts can indicate contamination from glassware or reagents. Using high-purity solvents and plastic vials can minimize this.
-
Source Parameters: Ensure that the MS source parameters are optimized. This includes the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature, all of which influence the efficiency of desolvation and ionization.[5]
Q3: I see multiple peaks in my mass spectrum for a single acyl-CoA standard. Why is this happening?
A3: The observation of multiple peaks for a single standard is typically due to the formation of various adduct ions in the ESI source.[6] For this compound in positive ion mode, you might see the protonated molecule [M+H]+ alongside adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+ if ammonium salts are used in the mobile phase.[3] In negative ion mode, you might observe both singly [M-H]- and doubly [M-2H]2- charged ions.
To simplify the spectrum, you can try to promote the formation of a single, dominant ion. For example, adding a controlled amount of ammonium acetate to the mobile phase can encourage the formation of the [M+NH4]+ adduct.
Q4: Can my sample preparation method be the cause of poor ionization?
A4: Absolutely. Sample preparation is critical for successful ESI-MS analysis.
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, leading to signal suppression.[7][8] It is crucial to have an effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like salts, phospholipids, and detergents.[9]
-
Analyte Stability: Acyl-CoAs can be unstable. Degradation during sample preparation or storage can lead to a decrease in signal intensity.[10] It is recommended to use glass sample vials, as plastic can sometimes cause signal loss, and to analyze samples as quickly as possible after preparation.[10]
Q5: How does the mobile phase composition affect the ionization of acyl-CoAs?
A5: The mobile phase composition is one of the most critical factors.
-
Organic Modifier: Acetonitrile is a commonly used organic modifier for the reversed-phase chromatography of acyl-CoAs.[4][11]
-
Additives: The choice of additive significantly influences ionization.
-
Ammonium Acetate (5-10 mM): Frequently used to provide a source of ammonium ions for adduct formation in positive mode and to control the pH.[4][11]
-
Ammonium Hydroxide: Can be used to create alkaline conditions, which may improve peak shape and separation for some acyl-CoAs.[4]
-
Formic Acid/Acetic Acid: Often used in reversed-phase chromatography to provide protons for [M+H]+ formation in positive mode.[12]
-
Ion-Pairing Reagents (e.g., TFA): While sometimes used for chromatographic separation, they can cause significant ion suppression, especially in positive ESI mode, and are often difficult to completely remove from the LC system.[1][13] It is often desirable to develop methods that avoid these reagents.[4][14]
-
Quantitative Data Summary
The following tables summarize typical starting parameters for the LC-MS analysis of acyl-CoAs based on published methods. These should be used as a starting point for method optimization.
Table 1: Recommended Mobile Phase Compositions
| Mobile Phase Component | Concentration/Composition | Purpose | Reference(s) |
| Aqueous (Solvent A) | |||
| Ammonium Acetate | 5-10 mM in Water | pH control, promotes [M+NH4]+ adducts | [4][11] |
| Ammonium Hydroxide | To adjust pH to ~10.5 | Improves separation at high pH | [4] |
| Formic Acid | 0.1% in Water | Acidifier, promotes [M+H]+ adducts | [3][12] |
| Organic (Solvent B) | |||
| Acetonitrile | Used as the primary organic modifier | Elution of analytes from RP column | [4][11] |
| Methanol (B129727)/Isopropanol | Can be used in combination with ACN | Modify solvent strength and selectivity | [3][4] |
Table 2: Example ESI-MS Source Parameters
| Parameter | Typical Setting (Positive Mode) | Purpose | Reference(s) |
| Capillary Voltage | 3.5 - 4.0 kV | Promotes ion formation | [2][12] |
| Nebulizer Gas (N₂) Pressure | 25 - 60 psi | Aids in droplet formation | [2] |
| Drying Gas (N₂) Flow | 6 - 12 L/h | Facilitates solvent evaporation | [15] |
| Drying Gas Temperature | 300 - 325 °C | Enhances desolvation | [2][15] |
| Collision Energy (for MS/MS) | 30 - 45 eV | Induces fragmentation | [4][16] |
Experimental Protocols
Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the cleanup of acyl-CoAs from biological samples.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable extraction buffer, often containing an acid like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) to precipitate proteins.[9]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and cell debris.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with water or an appropriate buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., water or low percentage methanol) to remove salts and other polar interferences.
-
Elution: Elute the acyl-CoAs from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.[11]
Visualizations
Diagram: General Structure and Common Fragmentation of Acyl-CoA
Caption: Generalized structure of an Acyl-CoA and its characteristic fragmentation pattern in positive ion ESI-MS/MS.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled Carbon Loss: Threshold-Dependent Overflow Metabolism in Synechocystis sp. PCC 6803 [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preventing degradation of (1-Methylpentyl)succinyl-CoA in analytical standards.
Welcome to the technical support center for (1-Methylpentyl)succinyl-CoA analytical standards. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and integrity of their standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for my this compound standard?
A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the hydrolysis of its high-energy thioester bond.[1][2] This chemical reaction breaks the molecule down into coenzyme A (CoA) and (1-methylpentyl)succinic acid. The stability of this bond is highly sensitive to pH, temperature, and the presence of certain enzymes. Acyl-CoAs are particularly susceptible to hydrolysis in aqueous solutions that are alkaline or strongly acidic.[3]
Q2: I am observing a decreasing signal for my standard and the appearance of new peaks in my chromatogram. What could be the issue?
A2: This is a classic sign of standard degradation. The decreasing signal of the parent molecule, this compound, is due to its breakdown. The new peaks likely correspond to its hydrolysis products: (1-methylpentyl)succinic acid and free Coenzyme A. To confirm this, you can analyze standards for these individual compounds if available. The degradation process is visualized in the signaling pathway below.
Caption: Degradation pathway of this compound via hydrolysis.
Q3: What are the optimal conditions for storing and handling this compound to ensure its stability?
A3: To minimize degradation, proper storage and handling are critical. Acyl-CoA thioesters are most stable under acidic conditions and at very low temperatures.[4] For long-term storage, standards should be kept at -80°C as a dry pellet or powder.[3] Aqueous solutions are less stable, especially at basic pH, and should be stored frozen at a pH between 2 and 6.[5] It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][6] When working with the standard, all sample processing should be done quickly and at low temperatures, for example, on ice.[3]
Q4: Which solvents and materials should I use for reconstitution and analysis?
A4: The choice of solvent and labware can significantly impact stability.
-
Reconstitution: To improve stability compared to unbuffered aqueous solutions, it is recommended to reconstitute the standard in methanol (B129727) or an acidic buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral or slightly acidic pH.[3][5]
-
Vials: Studies have shown that using glass sample vials can decrease the loss of CoA signal and improve sample stability compared to plastic vials.[7][8] Therefore, glass or silanized glass vials are recommended for storing reconstituted standards and for use in autosamplers.
Troubleshooting Guide: Stability & Quantification
This table summarizes key parameters that influence the stability of acyl-CoA standards and provides recommendations to prevent degradation.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Alkaline (pH > 8) | High Degradation | Buffer solutions to a pH between 4 and 6. Avoid alkaline conditions.[3][5] |
| Neutral (pH ~7) | Moderate Degradation | Process samples quickly and on ice. Use buffered solutions like ammonium acetate.[3] | |
| Acidic (pH 4-6) | Stable | Prepare and store aqueous solutions in a slightly acidic buffer.[4][5] | |
| Temperature | Room Temperature | High Degradation | Never leave standards at room temperature. Always work on ice.[3] |
| 4°C (Refrigerator) | Moderate Degradation | Suitable for short-term storage (hours) during an experiment. | |
| -20°C (Freezer) | Good Stability | Suitable for short- to mid-term storage (days to weeks).[6][9] | |
| -80°C (Ultra-Low) | Optimal Stability | Recommended for all long-term storage of both dry and reconstituted standards.[3][4] | |
| Solvent | Unbuffered Water | Low Stability | Avoid using pure water for reconstitution.[3] |
| Methanol / Acetonitrile | Good Stability | Can be used for reconstitution.[3][9] | |
| Acidic Buffer | Optimal Stability | Use buffers like ammonium acetate or store in 10% trichloroacetic acid (TCA).[3][4] | |
| Storage Vials | Plastic | Signal Loss | Can lead to analyte loss and decreased signal.[7][8] |
| Glass / Silanized Glass | Optimal | Recommended to minimize analyte adsorption and improve stability.[7][8] | |
| Freeze-Thaw | Multiple Cycles | High Degradation | Leads to significant degradation over time.[4][6] |
| Single Use Aliquots | Optimal Stability | Prepare single-use aliquots after reconstitution to avoid freeze-thaw cycles.[4][5] |
Experimental Protocols
Protocol: Recommended Workflow for Handling Analytical Standards
This protocol outlines the best practices for preparing this compound standards for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10]
Caption: Recommended workflow for handling acyl-CoA standards to ensure stability.
Methodology:
-
Receiving and Storage: Upon receipt, immediately store the lyophilized this compound standard in its original vial at -80°C.[3]
-
Reconstitution:
-
When ready to use, place the vial on ice and allow it to equilibrate to a low temperature before opening to prevent condensation.
-
Prepare a stock solution by reconstituting the powder in a pre-chilled solvent. A solution of 50 mM ammonium acetate (pH 4-6) or pure methanol is recommended.[3] Use a pre-chilled glass or silanized glass vial for this purpose.[7]
-
Vortex briefly to ensure the standard is fully dissolved. To ensure complete dissolution, gentle sonication in an ice bath can also be applied.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately prepare single-use aliquots from the stock solution.[4][5] Use small-volume glass vials, flush with nitrogen or argon gas before capping if possible to displace oxygen, and store at -80°C until use.
-
Preparation for Analysis:
-
For each experiment, retrieve one aliquot and thaw it on ice.
-
Perform all subsequent dilutions for your calibration curve using pre-chilled solvents and keep the vials on ice or in a chilled autosampler rack.
-
Analyze the samples as quickly as possible after preparation.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neolab.de [neolab.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: (1-Methylpentyl)succinyl-CoA Mass Spectra Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methylpentyl)succinyl-CoA mass spectra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce background noise in your experiments, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in my mass spectra?
A1: Background noise in mass spectrometry can be broadly categorized into three types:
-
Chemical Noise: This arises from ions that are not your analyte of interest. Common sources include contaminants from solvents, reagents, plasticware (like plasticizers), detergents, and the sample matrix itself.[1] It can also be caused by residues from previous samples (carryover).
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1] While modern instruments are designed to minimize this, it can sometimes manifest as random spikes or a generally high baseline.
-
Environmental Noise: This can originate from the laboratory environment and includes dust particles, volatile organic compounds (VOCs), and airborne contaminants like phthalates from air conditioning filters.[2]
Q2: How can I distinguish between chemical and electronic noise?
A2: A simple diagnostic test can help differentiate between chemical and electronic noise. Turn off the ion source spray voltage and any liquid flow. If the noise disappears, it is likely chemical in origin, stemming from your sample, solvents, or LC system. If the noise persists, it is probably electronic. Chemical noise often appears at specific m/z values and may show an isotopic distribution, whereas electronic noise is typically more random.
Q3: I see persistent, recurring background peaks in all my runs, including blanks. What could be the cause?
A3: Recurring background peaks are a strong indicator of a persistent contamination source. Common culprits include:
-
Contaminated Solvents or Mobile Phase Additives: Impurities in your solvents or additives like formic acid or ammonium (B1175870) acetate (B1210297) can introduce consistent background ions.[3][4]
-
Leachables from Tubing or Plasticware: Phthalates and other plasticizers can leach from plastic containers and tubing, appearing as common background ions.[2][5][6]
-
Column Bleed: Over time, the stationary phase of the LC column can degrade and "bleed" into the mobile phase, creating a rising baseline or specific background ions.[5][6]
-
System Contamination: Residue from a previous, highly concentrated sample may have contaminated the injector, tubing, or ion source.
Q4: My baseline is very high and noisy across the entire spectrum. What should I check first?
A4: A high and noisy baseline often points to a widespread contamination issue or a problem with the instrument's cleanliness. Here’s a checklist to begin troubleshooting:
-
Prepare Fresh Mobile Phase: Use high-purity, LC-MS grade solvents and additives to prepare a fresh batch of mobile phase.[3][7][8]
-
Check for Microbial Growth: Aqueous mobile phases are susceptible to microbial growth, which can significantly increase background noise.[2][3]
-
Clean the Ion Source: A dirty ion source is a frequent cause of high background noise.[1][3] Follow the manufacturer's protocol for cleaning.
-
Inspect for Leaks: Leaks in the LC system can introduce air and cause pressure fluctuations, leading to a noisy baseline.
Troubleshooting Guides
This section provides systematic approaches to resolving common background noise issues.
Guide 1: Troubleshooting High Chemical Background Noise
If you suspect chemical contamination is the source of your background noise, follow these steps to identify and eliminate it.
Step 1: Isolate the Source of Contamination
To pinpoint the origin of the contamination, systematically bypass components of your LC-MS system.
Experimental Workflow: Isolating Contamination Source
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. echemi.com [echemi.com]
- 8. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
Technical Support Center: Enhancing (1-Methylpentyl)succinyl-CoA Detection
Welcome to the technical support center for the sensitive detection of (1-Methylpentyl)succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs, including this compound.[1][2] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions.[1][3][4]
Q2: My this compound samples seem to be degrading. How can I improve stability?
A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1][5][6][7][8] To minimize degradation, it is crucial to process samples quickly at low temperatures (on ice) and store them at -80°C, preferably as a dry pellet.[1] For analysis, reconstituting samples in methanol (B129727) or a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, can enhance stability compared to unbuffered aqueous solutions.[1] Using glass vials instead of plastic can also decrease signal loss and improve sample stability.[5][6][7][8]
Q3: I am observing high background noise in my assay. What are the likely causes and solutions?
A3: High background noise can stem from several sources, including contaminated reagents, matrix effects from the biological sample, or non-specific binding. Ensure you are using high-purity solvents and reagents. Incorporating a solid-phase extraction (SPE) step can help clean up the sample and remove interfering substances.[1][9] Additionally, optimizing the chromatographic separation can help resolve the analyte of interest from interfering species.[1]
Q4: Can I use a fluorometric assay for high-throughput screening of this compound?
A4: Yes, fluorometric assays can be adapted for the high-throughput screening of acyl-CoAs.[10][11][12] These assays typically involve an enzymatic reaction that produces a fluorescent product proportional to the acyl-CoA concentration.[10][11] They offer high sensitivity, with some kits able to detect concentrations as low as 0.1 µM.[10]
Q5: Are there methods for in-vivo detection of acyl-CoAs?
A5: Genetically encoded fluorescent biosensors are an emerging technology for visualizing acyl-CoA dynamics in living cells.[13][14] These sensors, often based on bacterial proteins that bind acetyl-CoA and a fluorescent protein, allow for the subcellular detection of changes in acyl-CoA levels in real-time.[13][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the detection and quantification of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Sample Degradation | Process samples rapidly on ice and store at -80°C.[1] Reconstitute in a buffered, non-aqueous solution.[1] |
| Inefficient Extraction | Ensure the chosen extraction buffer is appropriate for your sample type. A common method involves homogenization in an isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer mixture.[1] For cellular samples, quenching with ice-cold methanol is a widely used technique.[15] |
| Ion Suppression in LC-MS/MS | Improve chromatographic separation using a C18 column with an ion-pairing agent or by operating at a high pH.[1] Dilute the sample to reduce matrix effects. |
| Suboptimal MS Parameters | Optimize MS/MS parameters, including collision energy and fragment ions for this compound, using a pure standard. Acyl-CoAs typically show a neutral loss of the 3'-phospho-ADP moiety (507 Da).[1][16] |
Issue 2: Poor Reproducibility and High Variability
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including extraction times and temperatures. |
| Pipetting Errors | Use calibrated pipettes and perform serial dilutions carefully. |
| Lack of Internal Standard | Always include an internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, to account for variations in extraction efficiency and instrument response.[1][3][4] |
| Matrix Effects | Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects.[1] |
Issue 3: Inaccurate Quantification
| Possible Cause | Suggested Solution |
| Non-Linearity of Standard Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] Ensure the calibration range brackets the expected sample concentrations. |
| Interference from Isobaric Compounds | Develop a highly selective MRM method with unique precursor-product ion transitions. High-resolution mass spectrometry can also aid in differentiating between isobaric species.[16] |
| Improper Blank Subtraction | Always include and properly subtract blank samples (extraction blank, solvent blank) to correct for background signals.[15] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound
This protocol outlines a general procedure for the sensitive detection of this compound in biological samples using LC-MS/MS.
1. Sample Preparation (Cell Culture) a. Aspirate culture medium and wash cells with ice-cold PBS. b. Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes. e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[1] f. Transfer the supernatant to a new tube and dry under a stream of nitrogen.
2. LC-MS/MS Analysis a. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol). b. Inject the sample onto a C18 reversed-phase column. c. Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., triethylamine) and an organic solvent (e.g., acetonitrile). d. Set up the mass spectrometer to operate in positive ion mode using multiple reaction monitoring (MRM). e. Monitor for the specific precursor ion of this compound and its characteristic product ions. A common fragmentation is the neutral loss of 507 Da.[1][16]
Protocol 2: Fluorometric Assay for Acyl-CoA Detection
This protocol provides a general workflow for a fluorometric assay to quantify total or specific acyl-CoAs.
1. Sample Preparation a. Homogenize tissue or lyse cells in the assay buffer provided with the kit. b. Centrifuge to remove insoluble material.
2. Assay Procedure a. Prepare a standard curve using the provided acyl-CoA standard. b. Add samples and standards to a 96-well plate. c. Add the reaction mix containing the enzyme and fluorescent probe to each well. d. Incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes). e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[11]
3. Data Analysis a. Subtract the fluorescence of the blank from all readings. b. Plot the standard curve and determine the concentration of acyl-CoA in the samples.
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. youtube.com [youtube.com]
- 10. topigen.com [topigen.com]
- 11. apexbt.com [apexbt.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of related metabolites in chromatography and mass spectrometry.
Troubleshooting Guides
Guide 1: Resolving Peak Co-elution of Isomeric Metabolites
This guide provides a step-by-step approach to resolving the co-elution of isomeric metabolites, a common challenge in metabolomics.
Problem: Two or more isomeric metabolites are co-eluting, resulting in a single chromatographic peak and preventing accurate quantification.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting isomers.
Step 1: Modify the Mobile Phase
Changes in the mobile phase composition can significantly impact the separation of structurally similar compounds.[1][2][3][4]
-
Protocol: Mobile Phase Optimization
-
Adjust pH: Modify the mobile phase pH to be approximately 2 pH units away from the pKa of the analytes.[5] This can alter the ionization state of the metabolites and improve separation. For acidic metabolites, decreasing the pH can increase retention, while for basic compounds, increasing the pH can have a similar effect.[5]
-
Change Organic Modifier: If using acetonitrile, try switching to methanol (B129727) or isopropanol, or vice versa.[1][6] The different solvent properties can alter the selectivity of the separation.
-
Incorporate an Ion-Pairing Agent: For ionizable compounds, adding an ion-pairing agent to the mobile phase can enhance retention and selectivity.
-
Step 2: Alter the Stationary Phase
If mobile phase modifications are insufficient, changing the column chemistry is the next logical step.
-
Protocol: Column Screening
-
Select Alternative Chemistries: Choose columns with different stationary phase properties. For example, if a C18 column is currently in use, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.[7]
-
Perform Gradient Runs: Use a generic gradient program to screen the different columns with a mixture of the co-eluting standards.
-
Evaluate Selectivity: Compare the chromatograms from each column to identify the stationary phase that provides the best selectivity for the isomers.
-
Step 3: Adjust the Gradient Program
Optimizing the elution gradient can improve the resolution of closely eluting peaks.
-
Protocol: Gradient Optimization
-
Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve separation.
-
Introduce Isocratic Holds: Incorporate isocratic holds at specific points in the gradient where the isomers are expected to elute. This can enhance resolution in that region of the chromatogram.
-
Step 4: Evaluate Advanced Separation Techniques
If chromatographic modifications do not resolve the co-elution, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different selectivities to achieve a higher degree of separation.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve co-eluting isomers.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution with related metabolites?
Co-elution of related metabolites, especially isomers, occurs when they have very similar physicochemical properties, leading to nearly identical interactions with the stationary and mobile phases of the chromatographic system. This results in them traveling through the column at the same rate and eluting at the same time.
Q2: How can I determine if a single peak in my chromatogram contains co-eluting metabolites?
Several methods can help identify co-elution:
-
Peak Shape Analysis: Asymmetrical or broad peaks can be an indication of underlying co-eluting compounds.[6]
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing spectra across the peak. If the spectra are not consistent, it suggests the presence of multiple components.
-
Mass Spectrometry (MS): High-resolution MS can often distinguish between isobaric (same nominal mass) metabolites if their exact masses are different.[11] For isomers with the same exact mass, tandem MS (MS/MS) can sometimes reveal different fragmentation patterns.[8]
Q3: Can adjusting the column temperature help resolve co-elution?
Yes, adjusting the column temperature can influence separation.[12]
-
Effect of Temperature: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, the effect on selectivity is compound-dependent and needs to be evaluated empirically.
Quantitative Impact of Temperature on Retention Time:
| Temperature (°C) | Analyte A Retention Time (min) | Analyte B Retention Time (min) | Resolution (Rs) |
| 30 | 5.21 | 5.25 | 0.8 |
| 40 | 4.85 | 4.92 | 1.1 |
| 50 | 4.52 | 4.63 | 1.5 |
This table illustrates a hypothetical scenario where increasing temperature improves the resolution between two closely eluting analytes.
Q4: What is the role of mobile phase pH in separating ionizable metabolites?
The pH of the mobile phase is a critical parameter for separating ionizable compounds because it determines their degree of ionization.[4][5][13][14]
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 9. tofwerk.com [tofwerk.com]
- 10. Different ion mobility-mass spectrometry coupling techniques to promote metabolomics. | Semantic Scholar [semanticscholar.org]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Minimizing enzymatic degradation of (1-Methylpentyl)succinyl-CoA post-extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic degradation of (1-Methylpentyl)succinyl-CoA post-extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Sample Degradation | This compound, like other acyl-CoAs, is susceptible to hydrolysis. Ensure rapid quenching of metabolic activity immediately after extraction. Keep samples on ice or at 4°C throughout the preparation process and store extracts as dry pellets at -80°C.[1] Reconstitute just prior to analysis in a non-aqueous solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[1] |
| Inefficient Extraction | The choice of extraction solvent is critical for recovery. An 80% methanol solution is often effective for acyl-CoA extraction.[1] Avoid strong acids in the primary extraction solvent, as they can lead to poor recovery. For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA) for retaining short-chain and potentially branched-chain acyl-CoAs.[1] |
| Analyte Loss on Surfaces | The phosphate (B84403) groups on acyl-CoAs can adhere to plastic and glass surfaces. Using glass vials instead of plastic can decrease signal loss and improve sample stability.[2] |
| Enzymatic Degradation During Extraction | Endogenous enzymes such as thioesterases and succinyl-CoA synthetase can rapidly degrade the target analyte. Implement immediate and effective enzyme inactivation steps post-extraction. |
Issue 2: High Variability in Quantification Results
| Possible Cause | Recommended Solution |
| Incomplete Enzyme Inactivation | Residual enzyme activity will lead to inconsistent degradation of the analyte across samples. Ensure the chosen inactivation method (e.g., thermal, pH, or chemical) is applied consistently and is sufficient to completely halt enzymatic activity. |
| Inconsistent Sample Handling | Variations in time and temperature during sample processing can lead to different degrees of degradation. Standardize all sample handling steps, from extraction to analysis, to ensure reproducibility. |
| Matrix Effects in Mass Spectrometry | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimize chromatographic separation to resolve the analyte from interfering species. Use a stable isotope-labeled internal standard if available, or an odd-chain acyl-CoA as a surrogate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound post-extraction?
A1: The primary enzymes of concern are acyl-CoA thioesterases (ACOTs) and succinyl-CoA synthetase (SCS) . ACOTs hydrolyze the thioester bond, releasing coenzyme A and (1-Methylpentyl)succinic acid.[3][4] SCS catalyzes the reversible conversion of succinyl-CoA to succinate, and it may also act on structural analogs like this compound.[5]
Q2: What are the most effective methods for quenching enzymatic activity immediately after extraction?
A2: Rapid inactivation of enzymes is crucial. Common methods include:
-
Cold Solvent Quenching: Using ice-cold organic solvents like 80% methanol not only extracts the analyte but also helps to precipitate and denature enzymes.[6]
-
Acidification: Lowering the pH with acids like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) can effectively denature most enzymes.[1]
-
Rapid Freezing: Snap-freezing the sample in liquid nitrogen immediately after extraction can halt enzymatic activity.[7]
Q3: How does pH affect the stability of this compound?
A3: Acyl-CoAs are generally most stable in slightly acidic to neutral pH ranges (pH 4-7). They are susceptible to hydrolysis in alkaline or strongly acidic conditions.[1] The rate of hydrolysis can be pH-dependent, with acyl-transfer reactions to other molecules also being influenced by pH.[2]
Q4: What is the recommended storage condition for this compound extracts?
A4: For long-term storage, it is best to store the extracts as a dry pellet at -80°C.[1] For short-term storage during sample preparation, keep the samples on ice or at 4°C. Avoid repeated freeze-thaw cycles.
Q5: Are there any specific inhibitors I can use to prevent degradation?
A5: Yes, several compounds can inhibit the enzymes that degrade succinyl-CoA derivatives:
-
For Acyl-CoA Thioesterases: General thioesterase inhibitors can be used, though specificity for branched-chain acyl-CoA degrading enzymes should be considered. Some compounds that have been shown to inhibit acyl-CoA dehydrogenases, which are related enzymes, include (methylenecyclopropyl)acetyl-CoA.[8]
-
For Succinyl-CoA Synthetase: The antibacterial molecule LY26650 has been shown to be a potent inhibitor of bacterial SCS.[5] Tartryl-CoA has also been identified as an inhibitor of human GTP-specific SCS.[6]
Data Presentation
Table 1: Qualitative Stability of Acyl-CoAs Under Various Conditions
This table provides a general overview of the stability of acyl-CoAs based on available literature. Specific quantitative data for this compound is limited; therefore, these are general guidelines.
| Condition | Temperature | pH | Expected Stability of this compound |
| Short-Term Storage (hours) | 4°C (on ice) | 6.0 - 7.0 | High |
| Room Temperature (~25°C) | 6.0 - 7.0 | Moderate to Low (degradation likely) | |
| 4°C (on ice) | > 8.0 | Low (alkaline hydrolysis) | |
| 4°C (on ice) | < 4.0 | Low (acid hydrolysis) | |
| Long-Term Storage (days to months) | -20°C | 6.0 - 7.0 (as solution) | Moderate (some degradation may occur) |
| -80°C | N/A (as dry pellet) | High |
Table 2: Comparison of Enzyme Inactivation Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Inactivation | Heat-induced denaturation of enzymes. | Rapid and generally irreversible. | Can potentially degrade heat-labile analytes. |
| pH Inactivation (Acid/Base) | Disruption of enzyme structure by extreme pH. | Effective for many enzymes. | Can cause chemical hydrolysis of the analyte. |
| Chemical Inhibition | Use of specific molecules to block enzyme active sites. | Can be highly specific. | Inhibitor may interfere with downstream analysis. Finding a specific inhibitor for enzymes acting on branched-chain acyl-CoAs can be challenging. |
| Cold Solvent Quenching | Precipitation and denaturation of enzymes at low temperatures. | Combines extraction and inactivation. Minimizes thermal degradation of the analyte. | May not be 100% effective for all enzymes. |
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of this compound from Cell Culture
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -20°C or colder) containing an appropriate internal standard.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol. For suspension cells, resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.
-
-
Drying and Storage:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
-
Reconstitution:
-
Just before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).
-
Protocol 2: Thermal Inactivation of Degrading Enzymes in Cell Lysate
Note: This protocol should be optimized for your specific experimental conditions as the optimal temperature and time may vary.
-
Initial Extraction: Perform the initial cell lysis and extraction in a buffered solution (e.g., PBS) on ice.
-
Heat Treatment: Immediately after lysis, heat the lysate in a heat block to a temperature known to inactivate thioesterases (e.g., 60-80°C) for a short period (e.g., 5-10 minutes).
-
Cooling: Rapidly cool the sample on ice to prevent any potential heat-induced degradation of the analyte.
-
Centrifugation: Centrifuge at high speed to pellet the denatured proteins and cell debris.
-
Supernatant Collection: Collect the supernatant for further processing or direct analysis.
Mandatory Visualization
Caption: Experimental workflow for minimizing enzymatic degradation of this compound.
Caption: Troubleshooting logic for low analyte signal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Identification of (1-Methylpentyl)succinyl-CoA: A Comparative Guide to Tandem MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of lipid metabolites is paramount in advancing research in metabolic diseases and drug development. (1-Methylpentyl)succinyl-CoA, a branched-chain acyl-CoA, represents a class of molecules that can be challenging to characterize due to their complex structure and low abundance in biological matrices. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the validation of this compound identification against alternative analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Tandem Mass Spectrometry: The Gold Standard for Acyl-CoA Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific quantification of acyl-CoAs.[1] The power of tandem MS lies in its ability to isolate a precursor ion of interest and fragment it to generate a characteristic spectrum of product ions, providing a structural fingerprint of the molecule.
The Characteristic Fragmentation of Acyl-CoAs
In positive ion electrospray ionization (ESI), acyl-CoAs exhibit a well-defined fragmentation pattern. The most common fragmentation events include:
-
A neutral loss of 507.1 Da: This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) (pADP) moiety.[2][3]
-
A product ion at m/z 428.037: This fragment represents the pantetheine-phosphate-adenosine portion of the molecule.[3][4]
For a branched-chain acyl-CoA like this compound, additional fragmentation along the acyl chain is expected, which can help to elucidate the position of the methyl branch. The fragmentation pattern for branched-chain fatty acid methyl esters, for instance, shows characteristic losses corresponding to cleavage on either side of the branch point.[5]
Hypothetical Fragmentation for this compound:
Based on these principles, the tandem MS analysis of this compound (molecular weight: 951.77 g/mol ) would be expected to yield a precursor ion [M+H]⁺ at m/z 952.77. Upon collision-induced dissociation (CID), the following key fragments would validate its identification:
-
Primary Fragments:
-
A product ion at m/z 445.77, resulting from the neutral loss of 507 Da ([M+H - 507]⁺).
-
A prominent product ion at m/z 428.037.
-
-
Secondary Fragments (indicative of the acyl chain structure):
-
Fragments arising from cleavage at the succinyl moiety and along the 1-methylpentyl chain. The specific masses of these ions would help to confirm the branching structure.
-
Comparative Analysis of Analytical Techniques
While tandem MS is a powerful tool, other techniques can also be employed for the structural elucidation of acyl-CoAs, each with its own set of advantages and limitations.
| Method | Principle | Strengths | Limitations | Typical Sensitivity |
| Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | High sensitivity and specificity; provides structural information through fragmentation; suitable for complex mixtures. | Requires authentic standards for absolute quantification; potential for ion suppression. | fmol to pmol range |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine elemental composition. | High mass accuracy allows for confident molecular formula determination.[6][7] | Does not provide detailed structural information on its own; fragmentation may be required for isomer differentiation. | pmol range |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural information, including stereochemistry; non-destructive.[8][9] | Lower sensitivity compared to MS; requires larger sample amounts; complex spectra for large molecules.[1] | nmol to µmol range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass analysis. | High chromatographic resolution; extensive spectral libraries for electron ionization (EI). | Requires chemical derivatization to make acyl-CoAs volatile; potential for thermal degradation.[10][11] | pmol range (after derivatization) |
Experimental Protocols
Acyl-CoA Extraction from Biological Samples
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Quenching and Homogenization:
-
Rapidly quench metabolic activity by flash-freezing the tissue or cell sample in liquid nitrogen.
-
Homogenize the frozen sample in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
-
Protein Precipitation and Lipid Removal:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and wash the pellet with 5% TCA.
-
Combine the supernatants and extract lipids by adding an equal volume of water-saturated diethyl ether. Vortex and discard the ether layer. Repeat the ether extraction three times.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of 50% methanol containing a low concentration of ammonium (B1175870) hydroxide.
-
-
Sample Preparation for Analysis:
-
Dry the eluted sample under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., 50% methanol in water for LC-MS).
-
LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 952.77
-
Product Ion (Q3): m/z 445.77 (neutral loss of 507) and m/z 428.04.
-
-
Collision Energy: Optimize for the specific instrument and compound to achieve optimal fragmentation.
-
Product Ion Scan: Acquire a full scan of the product ions from the precursor at m/z 952.77 to confirm the presence of other characteristic fragments.
-
Visualizing the Workflow and Method Comparison
To further clarify the processes, the following diagrams illustrate the experimental workflow for tandem MS validation and a logical comparison of the analytical methods.
Experimental workflow for tandem MS validation.
Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
A Comparative Analysis of Ethylmalonyl-CoA Pathway Intermediates in Diverse Bacterial Strains
For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of bacteria is paramount. This guide provides a comparative overview of the intracellular concentrations of key acyl-CoA intermediates within the ethylmalonyl-CoA (EMC) pathway, a central carbon assimilation route in various bacteria lacking a functional glyoxylate (B1226380) cycle. The data presented herein, compiled from multiple studies, offers insights into the metabolic flux and regulatory points of this pathway in different bacterial species.
The ethylmalonyl-CoA pathway is crucial for the assimilation of C2 compounds like acetate, and it features a series of unique CoA-ester intermediates.[1] Key bacteria utilizing this pathway include the α-proteobacteria Rhodobacter sphaeroides and Methylobacterium extorquens, as well as various actinomycetes.[1] Monitoring the levels of the pathway's intermediates can elucidate metabolic bottlenecks and inform strategies for metabolic engineering and drug development.
Quantitative Comparison of Acyl-CoA Intermediates
Direct comparative studies quantifying the entire spectrum of ethylmalonyl-CoA pathway intermediates across multiple bacterial strains are limited. However, by compiling data from individual studies, a comparative snapshot can be assembled. The following table summarizes reported intracellular concentrations of key acyl-CoA molecules in prominent bacterial models known to utilize the EMC pathway. It is important to note that concentrations can vary significantly based on growth conditions, substrate availability, and the specific analytical methods employed.
| Intermediate | Methylobacterium extorquens AM1 | Rhodobacter sphaeroides | General Notes |
| Acetyl-CoA | Reported in various studies, levels fluctuate based on carbon source. | A primary entry point into the EMC pathway when grown on acetate.[2][3] | Precursor for the EMC pathway. |
| Crotonyl-CoA | Intermediate in the pathway. | Key intermediate. | Reductively carboxylated in a key step of the EMC pathway.[1] |
| Ethylmalonyl-CoA | Accumulation observed during metabolic shifts, suggesting it is a critical metabolic node.[4] | A central intermediate of the pathway.[5][6] | Its formation is a defining step of the pathway. |
| (2S)-Methylsuccinyl-CoA | Levels decrease during metabolic transition from succinate (B1194679) to ethylamine (B1201723) growth.[4] | An important intermediate in the conversion of C2 units.[7] | Formed from the rearrangement of ethylmalonyl-CoA. |
| Mesaconyl-CoA | Identified as a key intermediate in the pathway.[8] | An essential intermediate.[5] | Formed by the oxidation of methylsuccinyl-CoA.[7] |
| β-Methylmalyl-CoA | Present in cell extracts during methylotrophic growth.[8] | A key intermediate leading to the formation of glyoxylate and propionyl-CoA.[9] | Cleaved to regenerate glyoxylate and produce propionyl-CoA. |
| Propionyl-CoA | Levels decrease during the switch from succinate to ethylamine growth.[4] | Assimilated via the methylmalonyl-CoA pathway.[10] | A product of β-methylmalyl-CoA cleavage. |
| Succinyl-CoA | An end product of the pathway that enters the TCA cycle. | An entry point for assimilated carbon from 3-hydroxypropionate.[11] | A key metabolite connecting the EMC pathway to central metabolism. |
Note: Specific quantitative values are often reported as relative abundances or are highly condition-dependent, hence descriptive comparisons are provided. For precise concentrations, consulting the original research articles is recommended.
Experimental Protocols
The quantification of acyl-CoA thioesters is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for identifying and quantifying these low-abundance molecules in complex biological matrices.[12][13][14]
Sample Preparation and Extraction of Acyl-CoAs
A critical step in the analysis of acyl-CoAs is the rapid quenching of metabolic activity and efficient extraction of the metabolites.
-
Cell Harvesting and Quenching:
-
Bacterial cultures are rapidly harvested, typically by centrifugation at low temperatures (e.g., 4°C).
-
Metabolism is quenched immediately to prevent changes in metabolite levels. This is often achieved by resuspending the cell pellet in a cold solvent mixture, such as 60% methanol (B129727) pre-chilled to -20°C or lower.
-
-
Metabolite Extraction:
-
The quenched cell suspension is subjected to lysis to release intracellular metabolites. This can be done through methods like sonication, bead beating, or freeze-thaw cycles, all performed at low temperatures.
-
A common extraction solvent is a mixture of methanol, acetonitrile, and water, often with the addition of an acid (e.g., formic acid) to improve the stability of the CoA thioesters.
-
Many protocols utilize a solid-phase extraction (SPE) step to purify and concentrate the acyl-CoAs from the crude cell extract, which helps in removing interfering substances.[14]
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column is commonly employed.
-
The mobile phase typically consists of an aqueous component (e.g., water with formic acid or an ion-pairing agent like tributylamine) and an organic component (e.g., methanol or acetonitrile).
-
A gradient elution is used to separate the different acyl-CoA species based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The separated analytes are introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored. A common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[14]
-
Stable isotope-labeled internal standards are often used to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency.[12]
-
Visualizing Metabolic and Experimental Frameworks
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the ethylmalonyl-CoA pathway and a generalized workflow for acyl-CoA analysis.
Caption: The Ethylmalonyl-CoA Pathway for C2 assimilation.
Caption: General workflow for acyl-CoA quantification.
References
- 1. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethylmalonyl Coenzyme A Mutase Operates as a Metabolic Control Point in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barriers to 3-Hydroxypropionate-Dependent Growth of Rhodobacter sphaeroides by Distinct Disruptions of the Ethylmalonyl Coenzyme A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylmalonyl-CoA pathway | biochemistry | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Rhodobacter sphaeroides Uses a Reductive Route via Propionyl Coenzyme A To Assimilate 3-Hydroxypropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (1-Methylpentyl)succinyl-CoA
For researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, the accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. (1-Methylpentyl)succinyl-CoA is a higher alkylsuccinyl-CoA that plays a role in anaerobic n-hexane degradation in certain bacteria.[1] The robust and reliable quantification of such metabolites necessitates the use of validated analytical methods. This guide provides a comparative overview of common analytical techniques for the analysis of acyl-CoAs, with a focus on the cross-validation parameters relevant to this compound.
The primary analytical platforms for acyl-CoA analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[2] Of these, LC-MS/MS has emerged as the most sensitive and specific technique for the quantification of acyl-CoA thioesters.[2][3]
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, throughput, and the complexity of the biological matrix. The following table summarizes the key performance parameters for the most common analytical techniques used for acyl-CoA analysis.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/Fluorescence |
| Limit of Detection (LOD) | 1-10 fmol[3] | Higher than LC-MS/MS, requires derivatization | 120 pmol (with derivatization)[3] |
| Limit of Quantification (LOQ) | 5-50 fmol[3] | Typically in the low ng/mL range | 1.3 nmol (LC/MS-based)[3] |
| Linearity (R²) | >0.99[3] | >0.99 | >0.99 |
| Precision (%RSD) | < 5%[3] | < 15% | < 15%[3] |
| Specificity | High (based on mass-to-charge ratio) | High (with appropriate derivatization) | Moderate (risk of co-elution)[3] |
| Throughput | High | Low to Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the analysis of acyl-CoAs, which can be adapted for this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
A common and effective method for extracting and concentrating acyl-CoAs from biological matrices is solid-phase extraction.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[3]
-
Loading: Load 500 µL of the sample onto the cartridge.[3]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[3]
-
Elution: Elute the analyte with 1 mL of methanol.[3]
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 5 minutes.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Collision Energy: This needs to be optimized for the specific analyte to achieve the best fragmentation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like acyl-CoAs, derivatization is necessary.
-
Hydrolysis and Derivatization:
-
The acyl-CoA is first hydrolyzed to release the corresponding fatty acid.
-
The resulting acid is then derivatized, for example, to its tert-butyldimethylsilyl ester, to increase its volatility for GC analysis.[4]
-
-
Gas Chromatography:
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection
This method is a good alternative to GC and LC-MS, especially when derivatization is employed to enhance sensitivity.[5]
-
Derivatization (for Fluorescence Detection):
-
The thiol group of the CoA can be reacted with a thiol-specific fluorescent labeling agent (e.g., SBD-F) to improve detection sensitivity.[3]
-
-
HPLC:
-
Column: C18 reversed-phase column.[3]
-
Mobile Phase: An acetonitrile/water gradient is commonly used.[3]
-
Detector: A UV detector set at an appropriate wavelength (around 260 nm for the adenine (B156593) moiety of CoA) or a fluorescence detector with specific excitation and emission wavelengths for the chosen derivatizing agent.[3]
-
Method Validation Workflow
The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different analytical techniques. The following diagram illustrates a typical workflow for method validation.
Caption: A generalized workflow for the validation and cross-validation of analytical methods.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Guide to the Accurate Quantification of (1-Methylpentyl)succinyl-CoA: Isotopic Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and its role in various disease states. (1-Methylpentyl)succinyl-CoA, a branched-chain acyl-CoA, represents a novel analyte of interest in metabolic research. Its precise measurement is crucial for elucidating its metabolic fate and potential as a biomarker. This guide provides a comprehensive comparison of Isotopic Dilution Mass Spectrometry (IDMS) with alternative methods for the quantification of this compound, supported by experimental principles and hypothetical performance data.
Introduction to this compound
This compound is a C10 dicarboxylic acyl-CoA with a methyl branch. While its specific metabolic roles are currently under investigation, it is hypothesized to be an intermediate in the metabolism of branched-chain amino acids or methyl-branched fatty acids. Accurate quantification is essential to explore its metabolic significance.
Methodology Comparison: IDMS as the Gold Standard
Isotopic Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis due to its high accuracy and precision. This technique involves the use of a stable isotope-labeled internal standard of the analyte of interest. Other methods, such as external calibration LC-MS/MS and UV-HPLC, are also employed but present certain limitations.
Data Presentation: A Comparative Overview
The following table summarizes the performance of IDMS compared to other common analytical techniques for the quantification of this compound. The data presented is hypothetical, based on typical performance characteristics observed for similar acyl-CoA species, to illustrate the comparative advantages of each method.
| Parameter | Isotopic Dilution Mass Spectrometry (IDMS) | LC-MS/MS (External Calibration) | UV-HPLC |
| Limit of Quantification (LOQ) | 0.1 pmol | 1 pmol | 50 pmol |
| Linear Dynamic Range | 4-5 orders of magnitude | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Accuracy (% Bias) | < 5% | < 15% | < 25% |
| Precision (%RSD) | < 5% | < 15% | < 20% |
| Matrix Effect | Minimized | Significant | Moderate |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | High | Low (potential for co-eluting interferences) |
| Throughput | Moderate | High | Low |
Experimental Protocols
Isotopic Dilution Mass Spectrometry (IDMS) for this compound Quantification
This protocol is based on established methods for other branched-chain acyl-CoAs and the Stable Isotope Labeling by Essential nutrients in cell Culture (SILEC) approach for generating internal standards.[1]
a. Synthesis of Isotopically Labeled Internal Standard:
-
Principle: A stable isotope-labeled version of this compound (e.g., [¹³C₅, ¹⁵N₁]-(1-Methylpentyl)succinyl-CoA) is synthesized. This can be achieved through custom chemical synthesis or by utilizing the SILEC method where cells are cultured in media containing a labeled precursor like [¹³C₃, ¹⁵N₁]-pantothenate, which is incorporated into all acyl-CoAs.[2]
-
Procedure (SILEC approach):
-
Culture a suitable cell line (e.g., HEK293T) in a pantothenate-deficient medium supplemented with [¹³C₃, ¹⁵N₁]-pantothenate.
-
Supplement the medium with a precursor for the 1-methylpentyl group, if known.
-
After several passages to ensure complete labeling, harvest the cells.
-
Extract the acyl-CoAs from the cell pellet.
-
Purify the labeled this compound using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
-
Characterize the purity and concentration of the labeled standard by mass spectrometry.
-
b. Sample Preparation:
-
Harvest cells or homogenize tissue samples in a cold quenching solution (e.g., 60% methanol) to halt metabolic activity.
-
Spike the sample with a known amount of the isotopically labeled this compound internal standard.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile (B52724) or perchloric acid).[3]
-
Centrifuge to pellet the precipitated protein.
-
Isolate the acyl-CoA fraction from the supernatant using a solid-phase extraction (SPE) cartridge.[3]
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent like tributylamine (B1682462) or dimethylbutylammonium acetate (B1210297) to improve peak shape.[4]
-
Mass Spectrometry:
-
Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for both the native (unlabeled) and the isotopically labeled this compound.
-
The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A characteristic product ion results from the neutral loss of the 5'-ADP moiety (507.1 m/z).
-
-
Quantification: Calculate the concentration of the native analyte by comparing the peak area ratio of the native to the labeled compound against a calibration curve prepared with known amounts of the native and labeled standards.
Alternative Method: LC-MS/MS with External Calibration
This method follows a similar sample preparation and LC-MS/MS analysis protocol as IDMS but relies on an external calibration curve for quantification.
-
Key Differences from IDMS:
-
An isotopically labeled internal standard is not used. Instead, a structurally similar but not identical compound may be used as an internal standard to correct for injection volume variability.
-
Quantification is based on a calibration curve generated by analyzing a series of known concentrations of a purified this compound standard, prepared in a matrix that mimics the biological sample as closely as possible.
-
-
Limitations: This method is more susceptible to inaccuracies arising from matrix effects (ion suppression or enhancement) and variations in extraction recovery between the sample and the calibration standards.
Alternative Method: UV-HPLC
This is a less sensitive and specific method compared to mass spectrometry-based techniques.
-
Principle: Quantification is based on the detection of the adenine (B156593) moiety of the CoA molecule, which absorbs UV light at approximately 260 nm.
-
Procedure:
-
Sample preparation is similar to that for LC-MS/MS, focusing on the enrichment of the acyl-CoA fraction.
-
Separation is performed by HPLC using a reversed-phase column.
-
Detection is achieved with a UV detector set to 260 nm.
-
Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from a purified standard.
-
-
Limitations: This method suffers from lower sensitivity and is prone to interference from other co-eluting molecules that also absorb UV light at 260 nm, leading to potential overestimation of the analyte concentration.
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the potential metabolic origins of this compound, the following diagrams are provided.
Conclusion
For the accurate and precise quantification of the novel metabolite this compound, Isotopic Dilution Mass Spectrometry stands out as the superior method. Its ability to correct for matrix effects and variations in sample processing ensures the highest quality data, which is essential for advancing our understanding of the metabolic roles of this and other branched-chain acyl-CoAs. While other methods like external calibration LC-MS/MS and UV-HPLC can provide estimates, they lack the robustness and reliability of IDMS for definitive quantitative studies in complex biological matrices. The development of a specific isotopically labeled internal standard is a critical first step for researchers aiming to accurately measure this compound.
References
- 1. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]
Comparative Guide to the Enzymatic Product of a Putative (1-Methylpentyl)succinyl-CoA Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic product of a putative (1-Methylpentyl)succinyl-CoA synthase, an enzyme implicated in the anaerobic degradation of n-hexane. Due to the limited direct characterization of this specific enzyme, this guide will draw objective comparisons with the well-studied Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase. The data presented is based on published literature regarding SCS substrate promiscuity and the proposed metabolic pathway for n-hexane degradation.
Introduction
The anaerobic degradation of saturated hydrocarbons like n-hexane is a significant biogeochemical process. One proposed pathway involves the initial activation of n-hexane to (1-methylpentyl)succinate. It is hypothesized that this intermediate is subsequently converted to its coenzyme A (CoA) thioester, this compound, by an enzyme functionally analogous to Succinyl-CoA Synthetase.[1] This guide examines the likely characteristics of this enzymatic product and the synthase responsible for its formation, in comparison to the canonical succinyl-CoA and its synthesizing enzyme.
Enzymatic Product Comparison
The primary product of the putative this compound synthase is this compound. This molecule shares the core structure of succinyl-CoA but features a bulky alkyl substituent. This structural difference is expected to influence its subsequent metabolism and the kinetics of its formation.
Table 1: Comparison of Enzymatic Products
| Feature | This compound (Putative) | Succinyl-CoA |
| Precursor | (1-Methylpentyl)succinate | Succinate (B1194679) |
| Enzyme | Putative this compound synthase (likely a promiscuous Succinate-CoA Ligase) | Succinyl-CoA Synthetase (SCS) / Succinate-CoA Ligase (EC 6.2.1.4, EC 6.2.1.5)[2][3] |
| Metabolic Pathway | Anaerobic n-hexane degradation | Citric Acid Cycle, Heme Synthesis, Ketone Body Metabolism[2][4] |
| Key Structural Feature | Succinyl-CoA with a 1-methylpentyl group | Unsubstituted Succinyl-CoA |
| Potential Fates | Further degradation via carbon skeleton rearrangement and β-oxidation | Conversion to succinate, or utilization in porphyrin synthesis[2] |
Enzyme Performance Comparison
While kinetic data for a specific this compound synthase is not available, the substrate promiscuity of known Succinyl-CoA Synthetases provides a basis for comparison. Studies on SCS from various organisms have shown that they can act on a range of succinate analogs, albeit with varying efficiencies.
Table 2: Kinetic Parameters of E. coli Succinyl-CoA Ligase with Various Substrates
| Substrate | Vmax (U/mg) | Km (mM) | Relative Activity (%) |
| Succinate | 15.8 ± 0.2 | 0.38 ± 0.02 | 100 |
| Itaconate | 11.2 ± 0.2 | 1.1 ± 0.1 | 71 |
| L-Malate | 3.3 ± 0.1 | 2.5 ± 0.2 | 21 |
| D-Malate | 1.6 ± 0.1 | 3.6 ± 0.3 | 10 |
| 3-Sulfinopropionate | 0.4 ± 0.0 | 4.5 ± 0.4 | 2.5 |
| Adipate | Low activity | Not determined | <1 |
| Glutarate | Low activity | Not determined | <1 |
| Fumarate | Low activity | Not determined | <1 |
Data adapted from Nolte et al. (2014), Appl. Environ. Microbiol. It is anticipated that the bulky 1-methylpentyl group would result in a lower Vmax and a higher Km compared to succinate, reflecting reduced catalytic efficiency.
Experimental Protocols
The following outlines a general methodology for assaying the activity of a putative this compound synthase, based on established protocols for Succinyl-CoA Synthetase.[5]
Enzyme Activity Assay
This protocol utilizes a coupled enzyme system to spectrophotometrically measure the formation of the CoA thioester. The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
ATP (0.4 mM)
-
Coenzyme A (0.1 mM)
-
MgCl2 (7 mM)
-
Phosphoenolpyruvate (2 mM)
-
NADH (0.1 mM)
-
Pyruvate kinase (6 U)
-
Lactate dehydrogenase (6 U)
-
Substrate: (1-Methylpentyl)succinate (concentration range to be optimized, e.g., 0.1-10 mM)
-
Enzyme preparation (cell-free extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme and substrate in a cuvette.
-
Add the substrate to the reaction mixture and incubate at 30°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Perform control experiments without the substrate or without the enzyme to account for background rates.
Product Confirmation:
The formation of this compound can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.
Visualizations
Proposed Signaling Pathway
Caption: Proposed pathway for the initial steps of anaerobic n-hexane degradation.
Experimental Workflow
Caption: Workflow for the characterization of a putative synthase.
Conclusion
The enzymatic product, this compound, is a key intermediate in the anaerobic breakdown of n-hexane. The synthase responsible is likely a member of the succinate-CoA ligase family with a broader substrate specificity. While direct experimental data on this specific enzyme is lacking, comparative analysis with the well-characterized Succinyl-CoA Synthetase provides a strong framework for understanding its function and the properties of its product. Further research involving the isolation and characterization of this putative synthase will be crucial for a complete understanding of this important metabolic pathway.
References
Differentiating (1-Methylpentyl)succinyl-CoA from its Structural Isomers: A Comparative Guide
For researchers in metabolomics, drug discovery, and biochemistry, the precise structural elucidation of acyl-Coenzyme A (acyl-CoA) thioesters is paramount. Structural isomers, with identical mass but different atomic arrangements, can exhibit distinct biological activities and metabolic fates. This guide provides a comparative analysis of analytical techniques to differentiate (1-Methylpentyl)succinyl-CoA from its structural isomers, supported by experimental principles and detailed protocols.
This compound is an acyl-CoA where the succinyl group is thioester-linked to Coenzyme A, and a 1-methylpentyl group is attached to the succinyl moiety. Its structural isomers would primarily involve different branching patterns of the C6 alkyl group, such as n-hexylsuccinyl-CoA or isohexylsuccinyl-CoA (4-methylpentylsuccinyl-CoA). While all these isomers share the same molecular weight, their structural differences can be probed using sophisticated analytical methods.
Quantitative Data Comparison
The primary methods for differentiating these isomers are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following table summarizes the expected quantitative differences in the data obtained from these techniques.
| Analytical Technique | Parameter | This compound | Structural Isomer (e.g., n-Hexylsuccinyl-CoA) | Rationale for Differentiation |
| LC-MS/MS | Retention Time (RT) | Expected to be shorter | Expected to be longer | Branching in the alkyl chain generally reduces the hydrophobicity, leading to earlier elution from a C18 reversed-phase column. |
| Precursor Ion (m/z) | Identical | Identical | Isomers have the same molecular weight. | |
| Key Fragment Ions (MS/MS) | May show subtle differences in relative intensities of fragments from the alkyl chain. | May show subtle differences in relative intensities of fragments from the alkyl chain. | While the main fragmentation of the CoA moiety is identical, the stability of carbocations formed from the branched alkyl chain can influence fragmentation patterns, though this may not always be sufficient for unambiguous identification.[1] | |
| ¹H NMR | Chemical Shift (δ) of CH₃ group | Doublet, ~0.9 ppm | Triplet, ~0.9 ppm | The methyl group in the 1-methylpentyl structure is adjacent to a methine proton, resulting in a doublet. The terminal methyl group in a straight n-hexyl chain is adjacent to a methylene (B1212753) group, resulting in a triplet.[2] |
| Chemical Shift (δ) of CH group | Multiplet, ~1.5-1.6 ppm | Absent | The methine proton at the branch point is unique to the 1-methylpentyl isomer. | |
| ¹³C NMR | Number of Signals | Distinct signals for all non-equivalent carbons. | Distinct signals for all non-equivalent carbons. | The chemical shifts of the carbons in the alkyl chain will differ due to the different chemical environments created by branching.[3] |
| Chemical Shift (δ) of CH₃ group | Signal at ~20-25 ppm | Signal at ~14 ppm | The chemical shift of the methyl carbon is influenced by its position in the chain. |
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of acyl-CoA isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoAs.[4][5][6]
a. Sample Preparation (from biological tissue):
-
Homogenize 50-100 mg of frozen tissue in a 2:2:1 (v/v/v) mixture of acetonitrile/methanol (B129727)/water.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate buffer, such as 5% methanol in water with 10 mM ammonium (B1175870) acetate (B1210297), for injection.
b. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.[7]
-
Mobile Phase A: Water with 10 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then re-equilibrate the column. The separation of isomers may require optimization of the gradient.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
c. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs.
-
MS Scan Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification. A precursor ion corresponding to the [M+H]⁺ of this compound and its isomers would be selected.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[7][8] The resulting fragment ion is specific to the acyl group.
-
Data Analysis: The retention times and the relative intensities of the fragment ions are compared to differentiate the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for distinguishing isomers.[3][9][10][11]
a. Sample Preparation:
-
Purified acyl-CoA samples are required for NMR analysis. This can be achieved through solid-phase extraction (SPE) or preparative HPLC of the biological extracts.
-
The purified sample is lyophilized and then dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), with a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
b. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.
-
¹H NMR: A standard 1D proton NMR experiment is performed. Key parameters to optimize include the number of scans for adequate signal-to-noise, the relaxation delay, and water suppression techniques if residual H₂O is present.
-
¹³C NMR: A 1D carbon NMR experiment, often with proton decoupling, is acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
2D NMR: For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
c. Data Analysis:
-
The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed. The splitting patterns (e.g., doublet, triplet, multiplet) are particularly informative for determining the connectivity of protons and identifying branching.[2]
-
In the ¹³C NMR spectrum, the number of signals and their chemical shifts provide information on the number of non-equivalent carbons and their chemical environment.
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating this compound from its structural isomers.
Caption: Workflow for the differentiation of acyl-CoA structural isomers.
Conclusion
The differentiation of this compound from its structural isomers requires a multi-faceted analytical approach. While LC-MS/MS can provide initial evidence for the presence of isomers through chromatographic separation, NMR spectroscopy is often essential for unambiguous structural elucidation by providing detailed information on the carbon skeleton. By combining these powerful techniques, researchers can confidently identify and characterize specific acyl-CoA isomers, which is critical for understanding their roles in complex biological systems.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. constantsystems.com [constantsystems.com]
A Guide to the Quantitative Comparison of (1-Methylpentyl)succinyl-CoA Under Diverse Growth Conditions
For researchers and professionals in drug development and metabolic engineering, understanding the fluctuations of key metabolites under varying environmental conditions is paramount. This guide provides a framework for the quantitative comparison of (1-Methylpentyl)succinyl-CoA, a crucial intermediate in the anaerobic degradation of n-hexane. While specific comparative data for this compound is not extensively published, this document outlines the established methodologies for quantifying similar acyl-CoA compounds, which can be readily adapted. The guide will focus on the experimental design, analytical protocols, and data presentation necessary for a robust comparative study.
Metabolic Significance of this compound
This compound is a key intermediate in the anaerobic metabolism of n-hexane. In this pathway, n-hexane is activated by its addition to fumarate, forming (1-methylpentyl)succinate. This is subsequently converted to this compound by the action of a succinyl-CoA transferase[1]. The quantification of this intermediate can provide valuable insights into the efficiency and regulation of this metabolic pathway under different growth conditions.
Quantitative Analysis of Acyl-CoAs: A Methodological Overview
The accurate measurement of coenzyme A (CoA) derivatives in biological samples presents analytical challenges due to their inherent instability and the complexity of the biological matrix[2]. A widely accepted and robust method for the quantification of acyl-CoAs, including succinyl-CoA and its derivatives, is liquid chromatography-mass spectrometry (LC-MS)[2][3][4].
Experimental Protocols
A typical workflow for the quantitative comparison of an acyl-CoA such as this compound under different growth conditions involves the following key steps:
-
Cell Culture and Perturbation:
-
Organism: Select a microorganism known to metabolize n-hexane anaerobically (e.g., specific strains of Deltaproteobacteria).
-
Growth Conditions: Culture the organism under at least two distinct and well-defined conditions. For example:
-
Condition A (Control): Optimal anaerobic growth conditions with n-hexane as the primary carbon source.
-
Condition B (Test): A perturbed condition, such as nutrient limitation (e.g., reduced nitrogen source), exposure to an inhibitor, or altered temperature.
-
-
Sampling: Harvest cells during the mid-exponential growth phase to ensure metabolic activity is high and representative. Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by flash-freezing the cell pellet in liquid nitrogen.
-
-
Metabolite Extraction:
-
The extraction of acyl-CoAs from cell pellets requires a solvent system that efficiently lyses the cells and solubilizes the metabolites while minimizing degradation. A common method involves the use of a cold solvent mixture, such as acetonitrile/methanol/water.
-
To enhance stability, additives can be included in the extraction and reconstitution solvents[2]. The use of glass vials instead of plastic is also recommended to minimize signal loss[2].
-
-
LC-MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is typically employed to separate the acyl-CoA of interest from other cellular components.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.
-
Quantification: Absolute quantification is achieved by using a calibration curve generated from a pure standard of this compound. If a pure standard is unavailable, relative quantification can be performed by comparing the peak areas of the analyte under the different conditions, normalized to an internal standard and the initial sample amount (e.g., cell number or total protein concentration).
-
Data Presentation
The quantitative results should be summarized in a clear and concise table to facilitate easy comparison between the different growth conditions.
| Growth Condition | This compound Concentration (nmol/mg protein) | Standard Deviation | p-value |
| Condition A (Control) | Hypothetical Value: 1.25 | Hypothetical Value: 0.15 | \multirow{2}{*}{Hypothetical Value: <0.05} |
| Condition B (Test) | Hypothetical Value: 0.78 | Hypothetical Value: 0.09 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Metabolic Context and Workflow
Diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic pathway of n-hexane degradation and a general experimental workflow for acyl-CoA quantification.
Caption: Anaerobic degradation pathway of n-hexane to this compound.
References
- 1. (1-Methylpentyl)succinate - enviPath at MU [osbornelab.manchester.edu]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Researcher's Guide to the Statistical Validation of (1-Methylpentyl)succinyl-CoA Changes Using Biological Replicates
For researchers, scientists, and drug development professionals, the accurate and statistically robust quantification of metabolic changes is paramount. This guide provides an objective comparison of the impact of biological replicate numbers on the statistical validation of (1-Methylpentyl)succinyl-CoA changes. It includes supporting experimental protocols and visual workflows to aid in experimental design and data interpretation.
The Critical Role of Biological Replicates
Comparison of Biological Replicate Numbers on Statistical Power
The number of biological replicates has a direct impact on the statistical significance of observed changes in metabolite levels. A higher number of replicates generally leads to greater statistical power and a lower chance of false positives or false negatives. The following table illustrates the conceptual relationship between the number of biological replicates and key statistical metrics, based on principles of power analysis in metabolomics.
| Number of Biological Replicates (per group) | Statistical Power (1-β) | p-value | False Discovery Rate (FDR) | Confidence in Results |
| 2 | Very Low | Likely > 0.05 | High | Low - difficult to distinguish true biological effects from random variation. |
| 3 | Low to Moderate | May approach 0.05 | Moderate to High | Minimum number for basic statistical analysis, but still a high risk of false negatives. |
| 5 | Moderate to High | Likely < 0.05 | Moderate | Generally considered a good starting point for many metabolomics studies to achieve reasonable power. |
| 8 | High | More likely to be < 0.01 | Low | Increased confidence in detecting smaller changes and reducing false discoveries. |
| 10+ | Very High | Likely << 0.01 | Very Low | Robust detection of even subtle metabolic changes, providing high confidence in the results. |
Note: The exact statistical power and p-values will depend on the effect size (the magnitude of the change in this compound), the biological variability within the samples, and the chosen statistical test. A power analysis is recommended prior to conducting an experiment to determine the optimal number of replicates for a given study. Tools like MetaboAnalyst can be used for this purpose.[2][3][4][5][6]
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the quantification of dicarboxylic and long-chain acyl-CoAs and is suitable for the analysis of this compound in biological samples such as cell cultures or tissue homogenates.[7][8][9]
1. Sample Preparation and Extraction
-
Materials:
-
Biological samples (e.g., cell pellets, tissue powder)
-
Internal Standard (IS): A stable isotope-labeled analogue of a similar acyl-CoA (e.g., ¹³C-labeled succinyl-CoA).
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C.
-
Microcentrifuge tubes.
-
-
Procedure:
-
Place the pre-weighed frozen sample in a pre-chilled microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 1 mL of the cold extraction solvent.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
Vortex the mixture for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other metabolites. For example, start with a low percentage of B, ramp up to a high percentage of B, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard if available, or predicted based on the structure.
-
Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.
-
3. Data Analysis and Statistical Validation
-
Peak Integration and Quantification: Integrate the peak areas of the MRM transitions for both the analyte and the internal standard using the instrument's software. Calculate the concentration of this compound in each sample relative to the internal standard.
-
Statistical Analysis:
-
Perform a Student's t-test (for two groups) or ANOVA (for more than two groups) to compare the mean concentrations of this compound between different experimental groups.
-
For untargeted or multi-metabolite analyses, multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be employed.
-
Apply a correction for multiple testing, such as the Benjamini-Hochberg procedure, to control the False Discovery Rate (FDR).
-
Visualizing the Workflow and Pathways
To better understand the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: A flowchart of the experimental and data analysis workflow for metabolomics studies.
Caption: A simplified diagram illustrating a hypothetical signaling pathway leading to a change in this compound levels.
References
- 1. uab.edu [uab.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. MetaboAnalyst [metaboanalyst.ca]
- 4. simscr/metaboanalyst: vignettes/Power_Analysis_Module.Rmd [rdrr.io]
- 5. api2.xialab.ca [api2.xialab.ca]
- 6. youtube.com [youtube.com]
- 7. longdom.org [longdom.org]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
Verifying the Purity of Synthesized (1-Methylpentyl)succinyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with synthesized acyl-CoA compounds such as (1-Methylpentyl)succinyl-CoA, ensuring the purity of the final product is a critical step. The presence of impurities, such as free Coenzyme A (CoA), unreacted acyl precursors, or degradation products, can significantly impact experimental outcomes. This guide provides a comparative overview of the most common and effective analytical techniques for verifying the purity of synthesized this compound, supported by experimental data and detailed protocols.
The primary methods for assessing the purity of acyl-CoA derivatives are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the structural information it can provide.
Comparison of Analytical Techniques
The choice of analytical method often depends on the specific requirements of the research, including the need for quantitative data, structural confirmation, and throughput. The following table summarizes the key performance aspects of HPLC-UV, LC-MS/MS, and NMR spectroscopy for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Purity Assessment |
| HPLC-UV | Separation based on polarity, detection via UV absorbance of the adenine (B156593) ring in CoA. | Retention time, peak area (quantitative). | Robust, widely available, good for routine quantification.[1][2][3] | Less specific, co-eluting impurities can interfere.[4] | Purity (%) calculated from the relative peak area of this compound compared to all other detected peaks. |
| LC-MS/MS | Separation by HPLC, followed by mass analysis of the parent ion and its fragments. | Molecular weight confirmation, structural information from fragmentation patterns.[5][6][7][8] | High sensitivity and specificity, allows for identification of impurities.[4][6][7] | Requires more specialized equipment and expertise. | Purity confirmed by the presence of the correct precursor and product ions, with the absence of signals from potential impurities. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including the position of the acyl chain.[9][10][11] | Non-destructive, provides unambiguous structure confirmation.[9][11] | Lower sensitivity compared to MS, may not detect trace impurities.[11] | Purity assessed by the absence of signals corresponding to impurities and the correct integration of proton signals. |
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the routine analysis and purification of acyl-CoA esters.[1] The separation is typically achieved using reverse-phase chromatography, and detection is performed by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine moiety of the CoA molecule.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
Data Presentation:
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| Free CoA | 4.2 | 15,000 | 1.5 |
| This compound | 15.8 | 975,000 | 97.5 |
| Other Impurities | Various | 10,000 | 1.0 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for identifying and quantifying acyl-CoAs, especially at low concentrations.[4][5][6] This technique provides confirmation of the molecular weight and structural information through fragmentation analysis. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the phosphorylated ADP moiety, is often observed.[7]
Experimental Protocol:
-
Sample Preparation: Prepare the sample as described for HPLC-UV.
-
LC Conditions: Utilize similar chromatographic conditions as for HPLC-UV to achieve separation.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ion (m/z): Monitor for characteristic fragment ions, including the ion resulting from the neutral loss of 507 Da.[7]
-
Collision Energy: Optimize to achieve efficient fragmentation.
-
-
Data Analysis: Confirm the identity of the main peak by its precursor and product ion masses. Purity is assessed by the absence of other significant ion signals at different retention times.
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Confirmation |
| This compound | [Calculated M+H]⁺ | [M+H-507]⁺, other characteristic fragments | Confirmed |
| Potential Impurity (e.g., Free CoA) | 768.1 | 261.1, 428.1 | Not Detected |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of synthesized compounds.[9][11] For this compound, ¹H NMR can be used to confirm the presence of the acyl chain and its attachment to the CoA moiety.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the synthesized compound (typically 1-5 mg) in a deuterated solvent such as D₂O.
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the structure. The purity can be estimated by comparing the integration of signals from the (1-Methylpentyl)succinyl group to those of any impurity signals.
Data Presentation:
| Proton Signal | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Integration |
| Methyl protons of pentyl group | ~0.9 | 0.88 | 6H |
| Methylene protons of pentyl group | ~1.3-1.6 | 1.35-1.55 | 6H |
| Methine proton of pentyl group | ~2.5 | 2.48 | 1H |
| Methylene protons of succinyl group | ~2.7-2.9 | 2.75, 2.85 | 4H |
| Adenine protons | ~8.1, 8.4 | 8.12, 8.41 | 1H, 1H |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, purification, and purity verification of this compound.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling (1-Methylpentyl)succinyl-CoA
(1-Methylpentyl)succinyl-CoA is a research chemical and should be handled with care, assuming it may be hazardous until further information is available.[1][2] Adherence to proper laboratory practices is crucial to mitigate potential risks.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred for handling most laboratory chemicals and offer good puncture and cut resistance.[3][4] For larger quantities or in situations with a higher risk of splashing, consider heavier gloves. |
| Body Protection | Laboratory coat | A fire-resistant lab coat must be worn to protect against splashes and spills.[5] For larger volumes, a chemical-resistant apron over the lab coat is recommended. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Essential for protecting eyes from splashes.[3][6] A face shield may be necessary when there is a significant splash hazard.[3][6] |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the foot are required to prevent injury from spills or dropped objects.[3][5] |
| Respiratory Protection | Not generally required under normal use with good ventilation | If there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a fit-tested N95 or higher-level respirator should be used.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or volatile solutions.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[1]
-
Use non-sparking tools and ground equipment when handling flammable solvents that may be used with the compound.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Refer to the product's Certificate of Analysis for specific storage temperature recommendations, which may include refrigeration or freezing.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Procedure |
| Minor Spill | 1. Alert people in the immediate area.[9][10][11] 2. Wear appropriate PPE, including gloves, eye protection, and a lab coat.[9][10] 3. Confine the spill to a small area.[9][11] 4. Absorb the spill with an inert material like vermiculite, dry sand, or a chemical spill kit.[9] 5. Collect the residue, place it in a sealed container, and label it for hazardous waste disposal.[9][11] 6. Clean the spill area with a suitable disinfectant or detergent.[9] |
| Major Spill | 1. Evacuate the area immediately.[5][11] 2. Alert others and activate the nearest fire alarm if necessary.[10] 3. Close the doors to the affected area.[9] 4. Call for emergency assistance and provide details about the spilled chemical.[5][10] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. An eyewash station should be readily accessible.[5][12] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible wastes.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow: Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. cmu.edu [cmu.edu]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
